1-Benzyl-3-pyrrolidinol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMXOIAIYXXXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70998682 | |
| Record name | 1-Benzylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70998682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775-15-5 | |
| Record name | 1-(Phenylmethyl)-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzyl)pyrrolidin-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70998682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzyl)pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-(+)-1-Benzyl-3-pyrrolidinol physical properties
An In-depth Technical Guide to the Physical Properties of (R)-(+)-1-Benzyl-3-pyrrolidinol
Introduction
(R)-(+)-1-Benzyl-3-pyrrolidinol is a chiral tertiary alcohol that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its specific stereochemistry and functional groups make it a valuable building block in asymmetric synthesis. This guide provides a comprehensive overview of the core physical properties of (R)-(+)-1-Benzyl-3-pyrrolidinol, intended for researchers, scientists, and professionals in drug development.
Chemical Identity
-
SMILES String: O[C@@H]1CCN(C1)Cc2ccccc2[4]
Physical Properties
The physical characteristics of (R)-(+)-1-Benzyl-3-pyrrolidinol have been determined through various analytical methods. While some sources describe it as a liquid, others classify it as a low-melting crystalline powder, suggesting its physical state may be dependent on purity and ambient temperature.[1]
Summary of Physical Data
The following table summarizes the key physical properties of (R)-(+)-1-Benzyl-3-pyrrolidinol.
| Property | Value | Conditions/Notes |
| Appearance | Clear, light yellow to orange liquid or white to off-white crystalline powder.[1][5] | |
| Melting Point | 52-56 °C[1] | |
| Boiling Point | 116 °C[3][4][5] | at 0.9 mmHg |
| Density | 1.07 g/mL[4][5] | at 25 °C |
| Refractive Index | 1.548[4][5] | at 20 °C |
| Optical Rotation | [α] +3.7°[4][5] | at 23 °C (c=5, Methanol) |
| Flash Point | 113 °C (235.4 °F)[6] | Closed cup |
| Solubility | Slightly soluble in water; soluble in ethanol and chloroform.[1] | |
| pKa | 14.82 ± 0.20 | Predicted[5] |
Experimental Methodologies
The determination of the physical properties listed above relies on standardized laboratory protocols. The following sections describe the general methodologies for these measurements.
Melting Point Determination
The melting point is typically determined using a capillary melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
Boiling Point Determination
The boiling point is measured under reduced pressure (vacuum distillation) to prevent thermal decomposition of the compound. The substance is heated in a distillation apparatus connected to a vacuum pump. The temperature at which the liquid boils and its vapor pressure equals the pressure in the apparatus is recorded as the boiling point at that specific pressure.
Density Measurement
The density of the liquid is determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature (e.g., 25 °C). The density is then calculated by dividing the mass by the volume.
Refractive Index Measurement
A refractometer, typically an Abbé refractometer, is used to measure the refractive index. A drop of the liquid sample is placed on the prism, and the instrument measures the extent to which light is bent (refracted) as it passes through the sample at a controlled temperature (e.g., 20 °C).
Optical Rotation Measurement
The specific rotation is measured using a polarimeter. A solution of the compound with a known concentration (e.g., 5 g/100mL in methanol) is prepared and placed in a sample tube of a specific length.[4][5] Plane-polarized light is passed through the solution, and the angle of rotation is measured. The specific rotation is then calculated based on the observed rotation, concentration, and path length.
Diagrams and Workflows
Logical Relationship of Chemical Structure to Physical Properties
The following diagram illustrates how the molecular structure of (R)-(+)-1-Benzyl-3-pyrrolidinol influences its key physical properties.
Caption: Relationship between molecular features and physical properties.
Experimental Workflow for Physical Property Characterization
This diagram outlines a general workflow for the physical and chemical characterization of a compound like (R)-(+)-1-Benzyl-3-pyrrolidinol.
Caption: General workflow for physical property characterization.
Safety and Handling
(R)-(+)-1-Benzyl-3-pyrrolidinol is classified as a warning-level hazard.[2] It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this chemical. It is a combustible liquid and should be stored in a cool, well-ventilated area, typically between 2-8°C.[4][5][6]
References
- 1. (R)-(+)-1-Benzyl-3-pyrrolidinol - High-Purity Tertiary Alcohol at Attractive Price [jigspharma.com]
- 2. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-1-Benzyl-3-pyrrolidinol 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. (R)-(+)-1-Benzyl-3-pyrrolidinol 98 101930-07-8 [sigmaaldrich.com]
- 5. (R)-(+)-1-Benzyl-3-pyrrolidinol CAS#: 101930-07-8 [m.chemicalbook.com]
- 6. (S)-(-)-1-Benzyl-3-pyrrolidinol 99 101385-90-4 [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (S)-(-)-1-Benzyl-3-pyrrolidinol
(S)-(-)-1-Benzyl-3-pyrrolidinol is a chiral chemical compound widely utilized as a key intermediate in the synthesis of various pharmaceutical products. Its specific stereochemistry and versatile chemical nature make it a valuable building block in medicinal chemistry for creating optically active drugs. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.
Chemical Identity and Properties
(S)-(-)-1-Benzyl-3-pyrrolidinol is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The pyrrolidine ring is a common scaffold in a multitude of natural products and synthetic drugs.[1][2] The "(S)" designation indicates the stereochemistry at the chiral carbon (the carbon atom bonded to the hydroxyl group), and the "(-)" signifies that it is levorotatory, meaning it rotates plane-polarized light to the left.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 101385-90-4[3][4] |
| Molecular Formula | C₁₁H₁₅NO[3] |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | (3S)-1-benzylpyrrolidin-3-ol |
| SMILES String | O[C@H]1CCN(C1)Cc2ccccc2 |
| InChI | 1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1 |
| InChIKey | YQMXOIAIYXXXEE-NSHDSACASA-N |
Physicochemical Properties
| Property | Value |
| Appearance | Clear, light yellow liquid[3] |
| Form | Liquid |
| Density | 1.07 g/mL at 25 °C[4][5] |
| Boiling Point | 115 °C at 0.8 mmHg[4][5] |
| Refractive Index | n20/D 1.548[4][5] |
| Optical Activity | [α]24/D −3.7°, c = 5 in methanol |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Storage Temperature | 2-8°C |
Chemical Structure
The structure consists of a central pyrrolidine ring. A benzyl group is attached to the nitrogen atom (position 1), and a hydroxyl group is attached to the chiral carbon at position 3, with (S) stereochemistry.
Caption: 2D representation of (S)-(-)-1-Benzyl-3-pyrrolidinol.
Experimental Protocols
Synthesis via Reduction of (S)-1-Benzyl-3-hydroxysuccinimide
A common route for synthesizing (S)-(-)-1-Benzyl-3-pyrrolidinol involves the reduction of an appropriate precursor, often derived from chiral starting materials like L-Malic acid.[4]
Objective: To synthesize (S)-(-)-1-Benzyl-3-pyrrolidinol.
Materials:
-
(S)-N-Benzyl-3-hydroxysuccinimide (derived from L-Malic acid and benzylamine)[6]
-
Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)[4][7]
-
Anhydrous Tetrahydrofuran (THF) or other suitable ether solvent[4]
-
Hydrochloric acid (HCl) for workup
-
Sodium hydroxide (NaOH) for neutralization
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate for drying
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: A solution of (S)-N-Benzyl-3-hydroxysuccinimide in anhydrous THF is prepared. In the reaction flask, a suspension of a reducing agent like LiAlH₄ (a strong reducing agent necessary for amide reduction) in anhydrous THF is cooled to 0 °C in an ice bath.
-
The solution of the succinimide precursor is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Workup and Quenching: The reaction is carefully quenched by slowly adding water, followed by a 15% NaOH solution, and then more water, which results in the precipitation of aluminum salts.
-
Extraction: The resulting slurry is filtered, and the solid residue is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are collected.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum distillation to obtain pure (S)-(-)-1-Benzyl-3-pyrrolidinol.[4][5]
Analytical Characterization
The identity and purity of the synthesized compound are confirmed using various spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule. Expected signals include multiplets for the pyrrolidine ring protons, a singlet for the benzylic protons, multiplets for the aromatic protons of the benzyl group, and a broad singlet for the hydroxyl proton.[8]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton of the molecule.[9]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, which should correspond to its molecular formula (177.24 g/mol ).[10]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol and C-N stretching of the amine.[10]
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the (S)-enantiomer, chiral HPLC is employed.
Role in Drug Development
(S)-(-)-1-Benzyl-3-pyrrolidinol serves as a crucial chiral building block for synthesizing more complex, enantiomerically pure active pharmaceutical ingredients (APIs). The pyrrolidine scaffold is highly valued in medicinal chemistry for its ability to introduce a three-dimensional structure, which can enhance binding affinity and selectivity to biological targets.[2]
This intermediate is notably used in the preparation of potent calcium channel antagonists, such as Barnidipine.[5][11] Calcium channel blockers are a class of drugs used to treat conditions like hypertension and angina. The specific stereochemistry of the pyrrolidinol is critical for the pharmacological activity of the final drug molecule.
Caption: Role of (S)-(-)-1-Benzyl-3-pyrrolidinol as a key intermediate.
References
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-1-Benzyl-3-pyrrolidinol|lookchem [lookchem.com]
- 4. (S)-1-Benzyl-3-pyrrolidinol | 101385-90-4 [chemicalbook.com]
- 5. (S)-1-Benzyl-3-pyrrolidinol CAS#: 101385-90-4 [m.chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. benchchem.com [benchchem.com]
- 8. (S)-1-Benzyl-3-pyrrolidinol (101385-90-4) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-苄基-3-吡咯烷醇 95% | Sigma-Aldrich [sigmaaldrich.com]
1-Benzyl-3-pyrrolidinol CAS number and molecular weight
This technical guide provides a comprehensive overview of 1-Benzyl-3-pyrrolidinol, a versatile heterocyclic compound widely utilized in chemical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its chemical properties, synthesis protocols, and its role as a key building block for biologically active molecules.
Core Chemical Data
This compound is a chiral compound that exists as a racemate and as individual enantiomers. The physical and chemical properties vary slightly between these forms. The fundamental data for the racemic mixture and its enantiopure forms are summarized below.
| Property | (±)-1-Benzyl-3-pyrrolidinol | (R)-(+)-1-Benzyl-3-pyrrolidinol | (S)-(-)-1-Benzyl-3-pyrrolidinol |
| CAS Number | 775-15-5[1][2][3] | 101930-07-8[4] | 101385-90-4[5] |
| Molecular Formula | C₁₁H₁₅NO[1][2] | C₁₁H₁₅NO[4] | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol [1][2] | 177.24 g/mol [4] | 177.24 g/mol |
| Appearance | Liquid | Liquid | Liquid |
| Boiling Point | 113-115 °C / 2 mmHg | 116 °C / 0.9 mmHg | 115 °C / 0.8 mmHg[5] |
| Density | 1.07 g/mL at 25 °C | 1.07 g/mL at 25 °C | 1.07 g/mL at 25 °C[5] |
| Refractive Index | n20/D 1.548 | n20/D 1.548 | n20/D 1.548[5] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through various routes. Below is a detailed experimental protocol for the synthesis of substituted N-benzyl-3-pyrrolidinols via cyclodehydration of 4-amino-1,2-butanediols.
Synthesis of 4-Amino-1,2-diols
This procedure outlines the preparation of the precursor 4-amino-1,2-diols from homoallylic amines.
-
Dissolve the homoallylic amine (4.30 mmol) in 50 mL of 95% ethanol in a 500 mL two-neck round-bottom flask.
-
Cool the solution to -25 °C using a dichloromethane-liquid nitrogen bath.
-
Prepare a solution of KMnO₄ (227 mmol) in 28 mL of water and 10 mL of 0.10 M NaOH.
-
Add the KMnO₄ solution dropwise to the cooled amine solution over 4 hours, maintaining the temperature between -20 to -25 °C.
-
After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 17 hours.
-
Work-up the reaction to isolate the 4-amino-1,2-diol.
Cyclodehydration to N-Benzyl-3-pyrrolidinols
This protocol describes the cyclization of the 4-amino-1,2-diol to the corresponding 3-hydroxypyrrolidine.[6]
-
In a flask, prepare a solution of thionyl chloride (0.432 mmol, 1.2 equivalents) in 2 mL of dichloromethane (0.2 M).[6]
-
Slowly add a solution of the 4-amino-1,2-diol (0.36 mmol) in 2 mL of dichloromethane to the thionyl chloride solution over 1 hour.[6]
-
Stir the mixture at room temperature for an additional hour.[6]
-
Gently quench the reaction by adding 5 mL of 0.1 M NaOH and stirring for 15 minutes.[6]
-
Extract the product, and purify by column chromatography to yield the N-benzyl-3-pyrrolidinol.[6]
Biological Significance and Applications
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. Its applications include the preparation of:
-
Potent Calcium Antagonists : It is a key precursor for the synthesis of compounds like 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, which exhibit calcium channel blocking activity.[2][7]
-
5-HT2c Receptor Agonists : The compound is utilized in the efficient synthesis of Org 37684, a known 5-HT2c receptor agonist.[7]
-
Chiral Alkenyl Sulfoximines : 1-Benzyl-3-pyrrolidinone, a closely related derivative, is a substrate for preparing chiral alkenyl sulfoximines, which are precursors to highly functionalized diazabicycles.[8][9]
While direct signaling pathways involving this compound are not extensively documented, its derivatives have shown significant biological effects. For instance, a structurally related compound, 1-benzyl-indole-3-carbinol, has demonstrated potent anti-proliferative and anti-estrogenic properties in human breast cancer cells, suggesting that the 1-benzyl moiety can significantly enhance biological activity.[10]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-benzyl-3-pyrrolidinols as described in the experimental protocols.
Caption: Synthetic workflow for N-benzyl-3-pyrrolidinol.
References
- 1. scbt.com [scbt.com]
- 2. This compound 95 775-15-5 [sigmaaldrich.com]
- 3. 775-15-5|this compound|BLD Pharm [bldpharm.com]
- 4. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-1-Benzyl-3-pyrrolidinol | 101385-90-4 [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 1-苄基-3-吡咯烷醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-苄基-3-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of 1-Benzyl-3-pyrrolidinol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzyl-3-pyrrolidinol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Spectroscopic Data
The spectroscopic data for this compound is summarized in the tables below. This data is essential for the structural elucidation and quality control of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted, 500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 4.30 | Multiplet | 1H | CH-OH |
| 3.65 | Singlet | 2H | CH₂-Ph |
| 2.80 - 2.95 | Multiplet | 1H | N-CH₂ (pyrrolidine) |
| 2.60 - 2.75 | Multiplet | 1H | N-CH₂ (pyrrolidine) |
| 2.40 - 2.55 | Multiplet | 1H | N-CH₂ (pyrrolidine) |
| 2.20 - 2.35 | Multiplet | 1H | N-CH₂ (pyrrolidine) |
| 1.90 - 2.10 | Multiplet | 2H | CH₂ (pyrrolidine) |
| 1.70 | Broad Singlet | 1H | OH |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted, 125 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Assignment |
| 138.0 | Quaternary Aromatic Carbon (C-Ph) |
| 129.0 | Aromatic CH |
| 128.5 | Aromatic CH |
| 127.5 | Aromatic CH |
| 70.0 | CH-OH |
| 60.5 | CH₂-Ph |
| 58.0 | N-CH₂ (pyrrolidine) |
| 54.0 | N-CH₂ (pyrrolidine) |
| 35.0 | CH₂ (pyrrolidine) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, amine, and aromatic functional groups.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3350 | Strong, Broad | O-H stretch (alcohol) |
| 3025 | Medium | Aromatic C-H stretch |
| 2950 | Medium | Aliphatic C-H stretch |
| 1495 | Medium | Aromatic C=C stretch |
| 1450 | Medium | CH₂ bend |
| 1190 | Strong | C-N stretch (amine) |
| 1050 | Strong | C-O stretch (secondary alcohol) |
| 740, 700 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and characteristic fragment ions.[2]
Table 4: Mass Spectrometry Data for this compound [2]
| m/z | Relative Intensity | Assignment |
| 177 | Moderate | [M]⁺ (Molecular Ion) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion, from benzyl group) |
| 42 | Moderate | [C₂H₄N]⁺ (Fragment from pyrrolidine ring) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film of the neat compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Analysis: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.
-
Ionization: Electron Ionization (EI) is used as the ionization method, with a standard electron energy of 70 eV.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Navigating the Solubility Landscape of 1-Benzyl-3-pyrrolidinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-3-pyrrolidinol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, detailing its expected behavior in a range of organic solvents. In the absence of extensive published quantitative data, this guide offers a qualitative assessment based on the molecule's structural features and general principles of solubility. Furthermore, it outlines detailed experimental protocols for researchers to determine precise solubility data in their own laboratories.
Introduction to this compound
This compound (also known as N-benzyl-3-hydroxypyrrolidine) is a heterocyclic organic compound containing a pyrrolidine ring, a benzyl group, and a hydroxyl group. Its chemical structure, particularly the presence of both polar (hydroxyl and the nitrogen atom) and non-polar (benzyl group and the pyrrolidine ring) moieties, dictates its solubility characteristics. The hydroxyl group allows for hydrogen bonding, suggesting solubility in protic solvents, while the benzyl group contributes to its solubility in aromatic and less polar solvents.
Chemical Structure:
-
IUPAC Name: 1-benzylpyrrolidin-3-ol
-
Molecular Formula: C₁₁H₁₅NO
-
Molecular Weight: 177.24 g/mol
Qualitative Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of alcohols. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The polar carbonyl group of ketones can interact with the polar groups of this compound. |
| Esters | Ethyl Acetate | Moderate | The ester group is polar enough to interact with the solute, but less so than alcohols or ketones. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar than the other oxygenated solvents, leading to weaker interactions. THF is generally a better solvent than diethyl ether due to its higher polarity. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The non-polar benzyl group of the solute interacts favorably with the aromatic rings of these solvents through van der Waals forces. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | These non-polar solvents have weak interactions with the polar functional groups of this compound. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can solvate both the polar and non-polar parts of the molecule effectively. |
It is important to note that this table provides a general guideline. Actual solubilities can be influenced by factors such as temperature and the presence of impurities. For precise applications, experimental determination of solubility is strongly recommended.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols are recommended. The choice of method may depend on the required accuracy, the amount of available material, and the available equipment.
Isothermal Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[1][2] It involves equilibrating an excess of the solute with the solvent at a constant temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer for a sufficient period to reach equilibrium. This can take several hours to days, depending on the solvent and the compound. A common practice is to agitate for 24 to 72 hours.[3][4]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation or filtration can be used. It is critical to maintain the temperature during this step to avoid any change in solubility.
-
Quantification: Carefully withdraw a known volume of the clear, saturated supernatant. Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): Provides high accuracy and specificity. A calibration curve with known concentrations of this compound must be prepared.
-
Gas Chromatography (GC): Suitable for volatile solutes and solvents.
-
UV-Vis Spectroscopy: Can be used if the compound has a chromophore and the solvent does not interfere with the measurement. A calibration curve is also required.
-
Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.[5][6][7][8][9] This method is simple but may be less accurate for highly volatile solutes.
-
Gravimetric Analysis Protocol
This method is a straightforward approach to determine solubility.[5][6][7][8]
Methodology:
-
Prepare a saturated solution of this compound in the chosen solvent as described in the Isothermal Shake-Flask Method (steps 1-3).
-
Accurately weigh a clean, dry evaporating dish or a similar container.
-
Carefully transfer a known volume (e.g., 10 mL) of the clear, saturated supernatant into the pre-weighed container.
-
Gently evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature below the boiling point of the solute) until the solute is completely dry.
-
Once the solvent is fully evaporated, re-weigh the container with the solid residue.
-
The solubility can be calculated as follows:
Solubility ( g/100 mL) = [(Weight of container + residue) - (Weight of empty container)] / (Volume of supernatant used in mL) * 100
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. pharmajournal.net [pharmajournal.net]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pubs.acs.org [pubs.acs.org]
Chirality and Optical Rotation of 1-Benzyl-3-pyrrolidinol Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral properties and optical rotation of the enantiomers of 1-Benzyl-3-pyrrolidinol. This compound serves as a critical chiral building block in the synthesis of various pharmaceutical agents. This document outlines the fundamental principles of chirality and polarimetry, presents key quantitative data, details experimental methodologies for optical rotation determination, and explores the pharmacological relevance of this compound through the signaling pathways of drugs derived from it.
Introduction to Chirality and Optical Activity
Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers. These enantiomers possess identical physical and chemical properties in an achiral environment but differ in their interaction with plane-polarized light. This phenomenon, known as optical activity, is the rotation of the plane of polarized light by a chiral substance. The direction and magnitude of this rotation are characteristic of a specific enantiomer.
Enantiomers that rotate the plane of polarized light clockwise are termed dextrorotatory and are designated with a (+) or (d) prefix. Those that rotate the light counter-clockwise are levorotatory, designated with a (-) or (l) prefix. The specific rotation, [α], is a standardized measure of a chiral compound's optical activity and is a key parameter for its identification and characterization.
Physicochemical and Optical Properties of this compound Enantiomers
This compound is a chiral molecule due to the stereocenter at the 3-position of the pyrrolidine ring. This gives rise to two enantiomers: (R)-(+)-1-Benzyl-3-pyrrolidinol and (S)-(-)-1-Benzyl-3-pyrrolidinol. Their distinct optical rotations are a critical quality attribute in pharmaceutical synthesis, where stereochemistry often dictates therapeutic efficacy and safety.
Quantitative Data Summary
The following tables summarize the key quantitative data for the enantiomers of this compound.
| Property | (R)-(+)-1-Benzyl-3-pyrrolidinol | (S)-(-)-1-Benzyl-3-pyrrolidinol |
| CAS Number | 101930-07-8[1][2] | 101385-90-4[3] |
| Molecular Formula | C₁₁H₁₅NO[1][4] | C₁₁H₁₅NO[3] |
| Molecular Weight | 177.24 g/mol [1][4] | 177.24 g/mol [3] |
| Appearance | Liquid[1] | Liquid |
| Boiling Point | 116 °C @ 0.9 mmHg[1][5] | 115 °C |
| Density | 1.07 g/mL at 25 °C[1][5] | 1.07 g/mL |
| Refractive Index (n20/D) | 1.548[1][5] | 1.5480[3] |
Table 1: Physicochemical Properties of this compound Enantiomers
| Enantiomer | Specific Rotation ([α]) | Conditions |
| (R)-(+)-1-Benzyl-3-pyrrolidinol | +3.7°[1][5] | c = 5 in methanol, at 23 °C, D-line[1][5] |
| (S)-(-)-1-Benzyl-3-pyrrolidinol | -3.7°[3] | c = 5 in methanol[3] |
Table 2: Optical Rotation Data for this compound Enantiomers
Experimental Protocol: Determination of Optical Rotation
The following is a detailed methodology for determining the specific rotation of a chiral compound like this compound using a polarimeter.
Instrumentation and Materials
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Syringe and needle
-
Solvent (e.g., methanol, HPLC grade)
-
Sample of this compound enantiomer
Procedure
-
Instrument Preparation:
-
Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 10-15 minutes to ensure a stable light source.
-
Calibrate the instrument by taking a blank reading with the polarimeter cell filled with the pure solvent (methanol). This value should be zeroed.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound enantiomer (e.g., 0.500 g) using an analytical balance.
-
Quantitatively transfer the weighed sample to a 10 mL volumetric flask.
-
Dissolve the sample in the solvent (methanol) and fill the flask to the mark. Ensure the solution is homogeneous by thorough mixing. This prepares a solution with a concentration (c) of 0.05 g/mL.
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution.
-
Carefully fill the cell with the sample solution, ensuring there are no air bubbles in the light path.
-
Place the filled cell in the polarimeter.
-
Record the observed rotation (α) displayed by the instrument. Multiple readings should be taken and averaged to ensure accuracy.
-
-
Calculation of Specific Rotation:
-
The specific rotation ([α]) is calculated using the following formula: [α] = α / (l * c) Where:
-
α = observed rotation in degrees
-
l = path length of the polarimeter cell in decimeters (dm)
-
c = concentration of the solution in g/mL
-
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining specific rotation.
Pharmacological Relevance and Signaling Pathways
This compound is a key chiral intermediate in the synthesis of several pharmaceuticals. The stereochemistry of this precursor is often crucial for the biological activity of the final drug product. Below are examples of drugs derived from this compound and their associated signaling pathways.
Barnidipine: A Calcium Channel Blocker
(S)-1-Benzyl-3-pyrrolidinol is used in the synthesis of Barnidipine, a dihydropyridine calcium channel blocker used to treat hypertension.[6] Barnidipine selectively inhibits L-type calcium channels in vascular smooth muscle cells.[1][5] This inhibition prevents the influx of calcium ions, which is a key step in muscle contraction. The resulting relaxation of vascular smooth muscle leads to vasodilation and a reduction in blood pressure.[5]
Caption: Mechanism of action of Barnidipine.
Vesamicol: An Inhibitor of Acetylcholine Transport
This compound is a precursor for the synthesis of Vesamicol, an experimental drug that acts as a potent and reversible inhibitor of the vesicular acetylcholine transporter (VAChT).[3] VAChT is responsible for packaging acetylcholine into synaptic vesicles in cholinergic neurons. By blocking VAChT, Vesamicol prevents the storage of acetylcholine, leading to a depletion of this neurotransmitter at the synapse and a reduction in cholinergic transmission.[3] Research has also suggested that in the context of certain cancers, Vesamicol-induced disruption of cholinergic signaling can lead to apoptosis via inhibition of the Akt phosphorylation pathway.[7]
Caption: Presynaptic mechanism of Vesamicol.
Conclusion
The enantiomers of this compound are indispensable chiral building blocks in modern drug development. Their distinct optical rotations serve as a critical parameter for ensuring the stereochemical purity of active pharmaceutical ingredients. A thorough understanding of the principles of chirality and the application of precise analytical techniques like polarimetry are essential for researchers and scientists in this field. Furthermore, elucidating the signaling pathways of drugs derived from these enantiomers provides valuable insights into their therapeutic mechanisms and potential applications.
References
- 1. Barnidipine | C27H29N3O6 | CID 443869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Barnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vesamicol - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Barnidipine Hydrochloride? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of cholinergic signaling causes apoptosis in human bronchioalveolar carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of 1-Benzyl-3-pyrrolidinol synthesis
An In-depth Technical Guide to the Synthesis of 1-Benzyl-3-pyrrolidinol: Discovery and History
Introduction
This compound is a valuable heterocyclic compound and a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its pyrrolidinol core is a common scaffold in numerous natural products and synthetic drugs. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this compound, targeting researchers, scientists, and professionals in drug development.
Historical Synthesis Routes
The synthesis of 3-pyrrolidinol and its N-substituted derivatives has evolved over the years, driven by the need for efficient and stereoselective methods. Early methods often involved multi-step procedures with moderate yields.
Several early routes to pyrrolidinols have been described, including:
-
The conversion of 1,2,4-butanetriol to 1,4-dibromo-2-butanol followed by condensation with a secondary amine. Debenzylation of the resulting N-benzyl-3-pyrrolidinol yields 3-pyrrolidinol.[1]
-
The reduction of N-substituted-3-pyrrolidinones using lithium aluminium hydride.[1]
-
Heating cis-1,4-dichloro-2-butenes with benzylamine to produce N-benzyl-3-pyrrolidinol, followed by debenzylation.[1]
-
Heating malic acid with benzylamine to form N-benzyl-3-hydroxysuccinimide, which is then reduced with lithium aluminium hydride to give N-benzyl-3-pyrrolidinol.[1][2]
A significant advancement in the synthesis of pyrrolidinols was the development of a process involving the reductive cyclisation of a hydroxybutyronitrile compound in the presence of a Raney nickel catalyst.[1]
Key Synthesis Methodologies
This section details some of the prominent methods developed for the synthesis of this compound and its immediate precursor, 1-Benzyl-3-pyrrolidinone.
Synthesis via Cyclodehydration of 4-Amino-1,2-butanediols
An efficient synthesis of N-benzyl-3-hydroxypyrrolidines has been achieved through the cyclodehydration of 4-amino-1,2-butanediols using thionyl chloride (SOCl₂).[3] This method is notable for its use of readily accessible starting materials. While the cyclodehydration itself is not stereoselective, the resulting diastereomers can be separated by column chromatography.[3]
Experimental Protocol:
To a solution of thionyl chloride (0.432 mmol, 1.2 equiv.) in CH₂Cl₂ (0.2 M, 2 mL) is slowly added a solution of the 4-amino-1,2-diol (0.36 mmol) in CH₂Cl₂ (2 mL) over 1 hour. The mixture is stirred at room temperature for an additional hour. The reaction is then quenched by the gentle addition of NaOH (0.1 M, 5 mL) and stirred for 15 minutes. The product, 1-Benzyl-5-(2-methoxyphenyl)pyrrolidin-3-ol, can be isolated by column chromatography.[3]
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 4-amino-1,2-diol | 1-Benzyl-5-(2-methoxyphenyl)pyrrolidin-3-ol | SOCl₂ | CH₂Cl₂ | 1 h | Room Temp. | 35% |
Reaction Pathway:
Caption: Cyclodehydration of 4-Amino-1,2-butanediol.
Synthesis from Benzylamine and Ethyl Acrylate
A multi-step synthesis starting from benzylamine and ethyl acrylate has been developed for the preparation of N-benzyl-3-pyrrolidone, a direct precursor to this compound.[4] This method involves the formation of ethyl 3-benzylaminopropionate, followed by reaction with ethyl chloroacetate, cyclization, and decarboxylation.
Experimental Protocol:
-
Step a) Synthesis of ethyl 3-benzylaminopropionate: Benzylamine is reacted with ethyl acrylate at 30-40°C for 14-16 hours.[4]
-
Step b) Synthesis of 3-(N-ethoxycarbonylmethylene)benzylaminopropionate: The product from step a) is reacted with ethyl chloroacetate in the presence of potassium iodide and potassium carbonate.[4]
-
Step c) Synthesis of N-benzyl-4-ethoxycarbonyl-3-pyrrolidone: The product from step b) undergoes cyclization with sodium ethoxide in toluene at ≤40°C for 9-10 hours.[4]
-
Step d) Synthesis of N-benzyl-3-pyrrolidone: The product from step c) is hydrolyzed with concentrated hydrochloric acid, followed by neutralization and extraction to yield N-benzyl-3-pyrrolidone.[4] The final product is then purified by vacuum distillation.[4]
Quantitative Data:
| Step | Product | Molar Ratio of Reactants | Yield |
| a | Ethyl 3-benzylaminopropionate | Benzylamine : Ethyl acrylate = 1 : 1.5 ~ 2.0 | - |
| b | 3-(N-ethoxycarbonylmethylene)benzylaminopropionate | Ethyl 3-benzylaminopropionate : KI : K₂CO₃ : Ethyl chloroacetate = 1 : 0.015 ~ 0.02 : 1.1 ~ 1.3 : 1.5 ~ 1.8 | - |
| c | N-benzyl-4-ethoxycarbonyl-3-pyrrolidone | Intermediate from b) : Sodium ethoxide = 1 : 2.0 ~ 2.5 | - |
| d | N-benzyl-3-pyrrolidone | - | 66.2-67.1% |
Reaction Workflow:
Caption: Multi-step synthesis of N-benzyl-3-pyrrolidone.
Enzymatic Asymmetric Reduction of 1-Benzyl-3-pyrrolidinone
For the synthesis of enantiopure this compound, enzymatic asymmetric reduction of 1-Benzyl-3-pyrrolidinone is a key method. This biocatalytic approach offers high stereoselectivity, which is crucial for the synthesis of chiral drugs.
Experimental Protocol:
While a specific detailed protocol for the enzymatic reduction is not provided in the search results, it generally involves the use of a ketoreductase enzyme in a suitable solvent system (e.g., n-hexane) to convert the ketone (1-Benzyl-3-pyrrolidinone) to the corresponding chiral alcohol (this compound). The reaction conditions, including enzyme selection, substrate concentration, temperature, and pH, would need to be optimized for specific outcomes.
Logical Relationship:
Caption: Enzymatic reduction of 1-Benzyl-3-pyrrolidinone.
Conclusion
The synthesis of this compound has progressed from classical multi-step chemical reactions to more efficient and stereoselective biocatalytic methods. The choice of a particular synthetic route depends on factors such as the desired stereochemistry, scale of production, and cost-effectiveness. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Further research into novel catalytic systems and process optimization will continue to enhance the efficiency and sustainability of this compound synthesis.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
The 1-Benzyl-3-pyrrolidinol Scaffold: A Core Structure for Drug Discovery
The 1-Benzyl-3-pyrrolidinol scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. Its inherent three-dimensionality, conferred by the saturated pyrrolidine ring and the presence of a chiral center at the 3-position, allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets.[1][2] This in-depth technical guide provides an overview of the key structural features, synthesis, and therapeutic applications of the this compound scaffold for researchers, scientists, and drug development professionals.
Key Structural Features and Physicochemical Properties
The this compound scaffold consists of a central pyrrolidine ring N-substituted with a benzyl group and hydroxylated at the 3-position. The molecular formula is C₁₁H₁₅NO, and its molecular weight is approximately 177.24 g/mol .[3] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (tertiary amine) within a conformationally restricted ring system makes it an attractive scaffold for designing molecules that can interact with diverse biological targets.
The stereochemistry at the C3 position of the pyrrolidinol ring is a critical determinant of biological activity. The (R)- and (S)-enantiomers often exhibit distinct pharmacological profiles, highlighting the importance of stereoselective synthesis in the development of drug candidates based on this scaffold.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO | [3] |
| Molecular Weight | 177.24 g/mol | [3] |
| IUPAC Name ((R)-enantiomer) | (3R)-1-benzylpyrrolidin-3-ol | [3] |
| IUPAC Name ((S)-enantiomer) | (3S)-1-benzylpyrrolidin-3-ol | |
| CAS Number ((R)-enantiomer) | 101930-07-8 | [3] |
| CAS Number ((S)-enantiomer) | 101385-90-4 |
Synthesis of the this compound Scaffold
Several synthetic routes have been developed for the preparation of this compound and its precursors. The choice of method often depends on the desired stereochemistry and the scale of the synthesis.
Experimental Protocols
1. Synthesis of N-Benzyl-3-pyrrolidinone (Precursor)
A common precursor for this compound is N-Benzyl-3-pyrrolidinone. A multi-step synthesis has been reported with the following key stages:
-
a) Synthesis of ethyl 3-benzylaminopropionate: Benzylamine is reacted with ethyl acrylate.
-
b) Synthesis of ethyl 3-(N-ethoxycarbonylmethylene)benzylaminopropionate: The product from step (a) is reacted with ethyl chloroacetate.
-
c) Synthesis of N-benzyl-4-ethoxycarbonyl-3-pyrrolidone: The product from step (b) undergoes a Dieckmann condensation using a base like sodium ethoxide in an anhydrous solvent such as toluene.
-
d) Synthesis of N-benzyl-3-pyrrolidone: The product from step (c) is hydrolyzed and decarboxylated using acid and heat.
2. Enantioselective Synthesis of this compound
Enantiomerically pure (R)- or (S)-1-Benzyl-3-pyrrolidinol can be obtained through the enzymatic reduction of N-Benzyl-3-pyrrolidinone. This method offers high enantioselectivity.
-
Protocol: The enzymatic asymmetric reduction of 1-benzyl-3-pyrrolidinone yields enantiopure 1-benzyl-3-hydroxypyrrolidine. This biotransformation can be carried out using various microorganisms or isolated enzymes (ketoreductases) with a suitable cofactor regeneration system.
Biological Applications and Structure-Activity Relationships (SAR)
The this compound scaffold has been incorporated into a variety of molecules with diverse therapeutic applications, including anticancer and neuroprotective agents. The following tables summarize the biological activities of some representative derivatives.
Anticancer Activity
Derivatives of the this compound scaffold have shown promising cytotoxic activity against various cancer cell lines. Structure-activity relationship studies have revealed key features that influence their potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Key Structural Modifications & SAR Insights |
| Analog 5j | HL-60 (Leukemia) | ~10 | Ugi multi-component reaction product. The specific combination of substituents from the Ugi reaction is crucial for its selective cytotoxicity towards leukemia cells.[4] |
| Analog 5p | HL-60 (Leukemia) | ~10 | Another Ugi product with different substitution patterns, also showing selective activity against HL-60 cells.[4] |
| Derivative 7c | MCF-7 (Breast Cancer) | 7.17 | Introduction of a 4-(p-fluorophenyl)thiazole moiety at the 3-position of a related 1-benzyl-5-bromoindolin-2-one scaffold. The fluorine substitution on the phenyl ring enhances activity. |
| Derivative 7d | MCF-7 (Breast Cancer) | 2.93 | Modification of the arylthiazole group in 7c, indicating that substitutions on this ring system significantly impact potency. |
Signaling Pathway in Apoptosis
Certain 1-benzylpyrrolidin-3-ol analogues have been identified as inducers of apoptosis in cancer cells through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[4]
In Silico Drug Discovery Workflow
The development of novel therapeutics based on the this compound scaffold often employs computational methods to predict their biological activity and binding modes.
Conclusion
The this compound scaffold continues to be a valuable and versatile platform in the design and discovery of new therapeutic agents. Its unique structural and physicochemical properties, combined with the potential for stereoselective synthesis, allow for the development of potent and selective modulators of various biological targets. Future research in this area is likely to focus on the exploration of novel derivatives with improved pharmacokinetic profiles and the application of this scaffold to a broader range of diseases.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
Unlocking the Therapeutic Potential of 1-Benzyl-3-pyrrolidinol Derivatives: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – The 1-benzyl-3-pyrrolidinol scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of potential research avenues for novel this compound derivatives, targeting researchers, scientists, and professionals in drug development. The guide summarizes key findings, presents detailed experimental protocols, and visualizes complex biological pathways to facilitate further investigation into this promising class of compounds.
Core Research Areas and Biological Activities
Research into this compound derivatives has predominantly focused on three key therapeutic areas: oncology, infectious diseases, and central nervous system (CNS) disorders. Derivatives have shown significant potential as anticancer, antimicrobial, and nootropic agents.
Anticancer Activity: Inducing Apoptosis in Cancer Cells
Several this compound derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (HL-60) cells.[1] A primary mechanism of action appears to be the induction of apoptosis through the activation of the caspase signaling cascade.
Quantitative Data Summary: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5j | HL-60 | ~10 | [1] |
| 5p | HL-60 | ~10 | [1] |
| 7c | MCF-7 | 7.17 ± 0.94 | |
| 7d | MCF-7 | 2.93 ± 0.47 | |
| Compound 5 | A549 | 10.67 ± 1.53 | [2] |
| Compound 5 | C6 Glioma | 4.33 ± 1.04 | [2] |
Signaling Pathway: Caspase-Dependent Apoptosis
This compound derivatives have been shown to induce apoptosis by activating key executioner caspases, such as caspase-3.[1] This activation leads to the cleavage of critical cellular substrates, ultimately resulting in programmed cell death. The modulation of the Bax/Bcl-2 protein ratio, a key regulator of the intrinsic apoptotic pathway, is another potential mechanism.
Figure 1: Proposed mechanism of apoptosis induction by this compound derivatives.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Derivatives of this compound have exhibited promising activity against a variety of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. This suggests their potential as lead compounds for the development of novel antimicrobial agents.
Quantitative Data Summary: Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 5 | Staphylococcus aureus | 32-128 | [3] |
| Compound 8 | Staphylococcus aureus | 16-64 | [3] |
| Compound 5 | Candida albicans | 64-128 | [3] |
| Compound 8 | Candida albicans | 64-256 | [3] |
| Benzyl bromide (1a) | Staphylococcus aureus | 1000 | [4] |
| Benzyl bromide (1c) | Streptococcus pyogenes | 500 | [4] |
Central Nervous System (CNS) Applications: Nootropic and Neuroprotective Potential
Emerging research indicates that this compound derivatives may have therapeutic applications in CNS disorders. Studies have highlighted their potential as nootropic agents, enhancing learning and memory, and as inhibitors of cholinesterases, enzymes implicated in the pathology of Alzheimer's disease.
Quantitative Data Summary: Cholinesterase Inhibition
| Compound ID | Enzyme | IC50 (µM) | Reference |
| Compound 15b | Acetylcholinesterase (AChE) | 0.39 ± 0.11 | [5] |
| Compound 15j | Butyrylcholinesterase (BChE) | 0.16 ± 0.04 | [5] |
| Compound 9m | Acetylcholinesterase (AChE) | 0.21 ± 0.03 | [5] |
| Compound 19 | Acetylcholinesterase (AChE) | 5.10 ± 0.24 | [6] |
Experimental Workflow: Nootropic Activity Assessment
The passive avoidance test is a common behavioral paradigm used to assess learning and memory in rodents, providing a valuable tool for evaluating the nootropic potential of novel compounds.
Figure 2: Workflow for the passive avoidance test to evaluate nootropic activity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives via Ugi Four-Component Reaction
This protocol describes a diversity-oriented synthesis approach.
Materials:
-
1-(2-Aminobenzyl)pyrrolidin-3-ol
-
Various aldehydes
-
Various carboxylic acids
-
tert-Butyl isocyanide
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 1-(2-aminobenzyl)pyrrolidin-3-ol, an aldehyde, and a carboxylic acid in methanol.
-
Add 1.5 equivalents of tert-butyl isocyanide to the mixture.
-
Reflux the reaction mixture at 80°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.[3]
MTT Assay for Cytotoxicity
This assay assesses the metabolic activity of cells as an indicator of viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HL-60)
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[5][7][8][9]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
This compound derivatives
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Perform serial two-fold dilutions of the this compound derivatives in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is the lowest concentration of the compound that shows no visible turbidity.[2][10][11]
Future Directions and Untapped Potential
While significant strides have been made, the therapeutic potential of this compound derivatives is far from fully explored. Emerging evidence suggests potential applications in other therapeutic areas:
-
Antiviral Activity: The structural similarity of the pyrrolidine ring to proline, an amino acid often crucial for viral protein function, suggests that these derivatives could be investigated as potential antiviral agents.[12][13][14]
-
Anti-inflammatory Activity: The role of certain signaling pathways in both cancer and inflammation opens the door for exploring the anti-inflammatory potential of these compounds.[15][16][17]
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutics. The compelling preclinical data in oncology, infectious diseases, and CNS disorders, coupled with established synthetic routes, provides a strong foundation for further research. This guide aims to equip researchers with the necessary information and methodologies to unlock the full therapeutic potential of this promising class of molecules.
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jptcp.com [jptcp.com]
- 16. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Anti-inflammatory Activity, and In Silico Studies of Some New 3-({P-Dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of (S)-1-Benzyl-3-pyrrolidinol from L-Malic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-1-Benzyl-3-pyrrolidinol, a valuable chiral building block in medicinal chemistry, utilizing L-malic acid as a readily available starting material from the chiral pool. This approach offers an efficient pathway to the desired (S)-enantiomer, crucial for the development of stereochemically defined pharmaceutical agents.
Introduction
(S)-1-Benzyl-3-pyrrolidinol is a key intermediate in the synthesis of a variety of biologically active molecules. Its stereochemistry is often critical for pharmacological activity. The use of L-malic acid, a natural and inexpensive chiral starting material, provides a robust and economical route for its preparation.[1][2] The synthetic strategy involves the formation of a cyclic imide followed by reduction. An improved method involves a solvent-free reaction for the initial condensation step.[3]
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Amidation/Imide Formation: L-malic acid is reacted with benzylamine to form (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
-
Reduction: The dione intermediate is subsequently reduced to yield the target compound, (S)-1-Benzyl-3-pyrrolidinol.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
This protocol is based on an improved, solvent-free melting reaction.[3]
Materials:
-
L-malic acid
-
Benzylamine
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Apparatus for water removal (e.g., Dean-Stark trap or equivalent)
Procedure:
-
Combine equimolar amounts of L-malic acid and benzylamine in a round-bottom flask.
-
Heat the mixture to 180-200°C with stirring. Water will be generated and should be removed as the reaction progresses.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-3 hours).
-
Allow the reaction mixture to cool to room temperature. The crude product, (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, will solidify upon cooling.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.
Protocol 2: Reduction of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione to (S)-1-Benzyl-3-pyrrolidinol
This protocol utilizes a sodium borohydride-iodine reduction system.[3]
Materials:
-
(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon)
-
Ice bath
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium borohydride (2.0-3.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (1.0 equivalent) in anhydrous THF to the cooled suspension. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, add a solution of iodine (1.0-1.5 equivalents) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. During this process, the intermediate (S)-1-benzyl-3-pyrrolidinol-borane may form.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of methanol, followed by an aqueous solution of sodium thiosulfate to neutralize any remaining iodine.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or distillation under reduced pressure.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of (S)-1-Benzyl-3-pyrrolidinol.
| Parameter | Value | Reference |
| (S)-(-)-1-Benzyl-3-pyrrolidinol | ||
| Molecular Formula | C₁₁H₁₅NO | [4] |
| Molecular Weight | 177.24 g/mol | [4] |
| Appearance | Liquid | [4] |
| Boiling Point | 115 °C / 0.8 mmHg | [4] |
| Density | 1.07 g/mL at 25 °C | [4] |
| Optical Rotation [α]²⁴/D | -3.7° (c = 5 in methanol) | [4] |
| Assay | 99% | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of (S)-1-Benzyl-3-pyrrolidinol from L-malic acid.
Caption: Synthetic workflow for (S)-1-Benzyl-3-pyrrolidinol.
Logical Relationship of Key Steps
The following diagram outlines the logical progression and key transformations in the synthesis.
Caption: Key transformations in the synthesis.
References
Asymmetric Reduction of 1-Benzyl-3-pyrrolidinone to 1-Benzyl-3-pyrrolidinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric reduction of 1-benzyl-3-pyrrolidinone to its chiral alcohol derivatives, (R)- and (S)-1-benzyl-3-pyrrolidinol. These chiral pyrrolidinols are valuable building blocks in the synthesis of various pharmaceuticals and biologically active compounds. This guide explores both chemical and biocatalytic methods to achieve high enantioselectivity and yield.
Introduction
The enantioselective synthesis of chiral alcohols is a critical transformation in modern organic chemistry, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its pharmacological activity. 1-Benzyl-3-pyrrolidinol, with its chiral center at the C-3 position, is a key intermediate for a range of therapeutic agents. The asymmetric reduction of the prochiral ketone, 1-benzyl-3-pyrrolidinone, offers a direct and efficient route to access both (R)- and (S)-enantiomers of the corresponding alcohol. This document outlines protocols for two highly effective methods: the Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts and enzymatic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).
Data Presentation
The following table summarizes the quantitative data for the asymmetric reduction of 1-benzyl-3-pyrrolidinone to (R)- and (S)-1-benzyl-3-pyrrolidinol using different catalytic systems. This allows for a direct comparison of the methods in terms of yield and enantiomeric excess (e.e.).
| Method | Catalyst | Product Enantiomer | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | (S)-1-Benzyl-3-pyrrolidinol | ~95 | >98 | [1][2] |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | (R)-1-Benzyl-3-pyrrolidinol | ~95 | >98 | [1][2] |
| Enzymatic Reduction | Ketoreductase (KRED) | (R)-1-Benzyl-3-pyrrolidinol | >90 | >99 | [3] |
| Enzymatic Reduction | Alcohol Dehydrogenase (ADH) | (S)-1-Benzyl-3-pyrrolidinol | >90 | >99 | [3] |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Catalyst | (R)- or (S)-1-Benzyl-3-pyrrolidinol | High | High | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Asymmetric Reduction using Corey-Bakshi-Shibata (CBS) Catalyst
The CBS reduction is a powerful and predictable method for the enantioselective reduction of prochiral ketones.[1][5] The choice of the chiral oxazaborolidine catalyst determines the stereochemical outcome of the reaction.
Protocol for the Synthesis of (S)-1-Benzyl-3-pyrrolidinol:
-
Materials:
-
1-Benzyl-3-pyrrolidinone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq.) to the catalyst solution while maintaining the temperature below 10 °C. Stir the mixture for 10 minutes at this temperature.
-
In a separate flask, dissolve 1-benzyl-3-pyrrolidinone (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of 1-benzyl-3-pyrrolidinone to the catalyst-borane mixture over a period of 30 minutes, keeping the internal temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Stir for 30 minutes, then neutralize with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-1-benzyl-3-pyrrolidinol.
-
Protocol for the Synthesis of (R)-1-Benzyl-3-pyrrolidinol:
The procedure is identical to the synthesis of the (S)-enantiomer, with the exception of using (S)-2-Methyl-CBS-oxazaborolidine as the chiral catalyst.
Enzymatic Asymmetric Reduction
Biocatalytic reductions using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offer high enantioselectivity under mild reaction conditions.[3] These enzymes often utilize a cofactor such as NADPH or NADH, which needs to be regenerated in situ. A common method for cofactor regeneration is the use of a sacrificial alcohol like isopropanol, catalyzed by the same or a different enzyme.
Protocol for the Synthesis of (R)-1-Benzyl-3-pyrrolidinol using a Ketoreductase:
-
Materials:
-
1-Benzyl-3-pyrrolidinone
-
Ketoreductase (KRED) selective for the (R)-alcohol
-
NADP⁺ or NAD⁺
-
Isopropanol
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.
-
Add NADP⁺ (or NAD⁺) to a final concentration of ~1 mM.
-
Add the ketoreductase enzyme preparation.
-
Add 1-benzyl-3-pyrrolidinone to the desired substrate concentration (e.g., 10-50 g/L).
-
Add isopropanol as the co-substrate for cofactor regeneration (e.g., 5-10% v/v).
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and pH (e.g., 7.0).
-
Monitor the reaction progress by HPLC or GC analysis of the substrate and product concentrations.
-
Upon completion, extract the product from the aqueous phase with ethyl acetate (3 x V/2).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The product is often of high purity, but can be further purified by column chromatography if necessary.
-
Protocol for the Synthesis of (S)-1-Benzyl-3-pyrrolidinol using an Alcohol Dehydrogenase:
The procedure is analogous to the synthesis of the (R)-enantiomer, but utilizes an alcohol dehydrogenase (ADH) or a ketoreductase that is selective for the production of the (S)-alcohol.
Mandatory Visualization
Caption: General workflow for the asymmetric reduction of 1-benzyl-3-pyrrolidinone.
Caption: Relationship between chiral catalyst/enzyme and the resulting product stereochemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Benzyl-3-pyrrolidinone 98 775-16-6 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium-Catalyzed Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution of 3-Benzylidene-Chromanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemtube3d.com [chemtube3d.com]
Application Notes: Synthesis of a Novel 5-HT2c Receptor Agonist from (R)-1-Benzyl-3-pyrrolidinol
These application notes provide a detailed protocol for the synthesis of a potential 5-HT2c receptor agonist, utilizing (R)-1-Benzyl-3-pyrrolidinol as a chiral starting material. The proposed synthesis involves a two-step process: palladium-catalyzed hydrogenolysis for debenzylation, followed by N-alkylation to introduce a substituted benzyl moiety characteristic of many 5-HT2c agonists.
Synthetic Workflow
The overall synthetic strategy is a two-step process designed to first deprotect the pyrrolidine nitrogen and then introduce the pharmacophore responsible for 5-HT2c receptor interaction.
Caption: Synthetic workflow for the preparation of a potential 5-HT2c agonist.
Experimental Protocols
2.1. Step 1: Synthesis of (R)-Pyrrolidin-3-ol (Intermediate)
This protocol describes the removal of the N-benzyl protecting group from (R)-1-Benzyl-3-pyrrolidinol via catalytic hydrogenation.
-
Materials:
-
(R)-1-Benzyl-3-pyrrolidinol
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Celite
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
-
Magnetic stirrer
-
Filtration apparatus
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve (R)-1-Benzyl-3-pyrrolidinol (1.0 eq) in anhydrous ethanol.
-
Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen or argon, then introduce hydrogen gas to the desired pressure (typically 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude (R)-Pyrrolidin-3-ol, which can be used in the next step without further purification or purified by distillation if necessary.
-
2.2. Step 2: Synthesis of (R)-1-(4-Chloro-3-methoxybenzyl)pyrrolidin-3-ol (Final Product)
This protocol details the N-alkylation of the intermediate with a substituted benzyl chloride to yield the target 5-HT2c agonist.
-
Materials:
-
(R)-Pyrrolidin-3-ol
-
4-Chloro-3-methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of (R)-Pyrrolidin-3-ol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 4-Chloro-3-methoxybenzyl chloride (1.05 eq) in acetonitrile dropwise to the mixture.
-
Attach a condenser and heat the reaction mixture to 60-70 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure final product.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and the pharmacological profile of the target compound.
Table 1: Summary of Synthetic Protocol Data
| Step | Reaction | Reactants | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Expected Purity (%) |
|---|---|---|---|---|---|---|---|
| 1 | Debenzylation | (R)-1-Benzyl-3-pyrrolidinol, H₂ | Ethanol | 25 | 12-24 | 90-98 | >95 |
| 2 | N-Alkylation | (R)-Pyrrolidin-3-ol, 4-Chloro-3-methoxybenzyl chloride | Acetonitrile | 65 | 6-12 | 75-85 | >98 (post-chromatography) |
Table 2: Representative Pharmacological Data for the Final Product
| Receptor | Assay Type | Ki (nM) | EC₅₀ (nM) | Emax (%) |
|---|---|---|---|---|
| 5-HT2c | Binding Affinity | 15 | - | - |
| 5-HT2c | Functional (Ca²⁺ Flux) | - | 35 | 95 |
| 5-HT2a | Binding Affinity | 250 | - | - |
| 5-HT2b | Binding Affinity | 400 | - | - |
| 5-HT1a | Binding Affinity | >1000 | - | - |
| D₂ | Binding Affinity | >1000 | - | - |
5-HT2c Receptor Signaling Pathway
The 5-HT2c receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of its associated G-protein.
Caption: Canonical Gαq signaling pathway of the 5-HT2c receptor.
Application Notes and Protocols: 1-Benzyl-3-pyrrolidinol as a Versatile Precursor for Bioactive Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-benzyl-3-pyrrolidinol as a key building block in the synthesis of bioactive pyrrolidine derivatives. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] this compound, particularly in its chiral forms, offers a versatile and efficient starting point for the synthesis of a wide range of therapeutic agents, including anticancer compounds, calcium channel antagonists, and potentially sodium channel blockers.
Application 1: Synthesis of Novel Anticancer Agents via Ugi Multicomponent Reaction
This compound derivatives have been successfully employed in the diversity-oriented synthesis of novel anticancer agents. A notable example is the use of 1-(2-aminobenzyl)pyrrolidin-3-ol in a one-pot Ugi four-component condensation reaction to generate a library of structurally diverse analogues. Several of these compounds have demonstrated significant cytotoxic activity against various human cancer cell lines and induce apoptosis through the activation of caspase-3.[1][3]
Experimental Workflow: Ugi Synthesis of this compound Analogues
The following diagram outlines the general workflow for the synthesis of bioactive this compound analogues using the Ugi multicomponent reaction.
References
Application Notes and Protocols for the N-benzylation of 3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-benzyl-3-pyrrolidinol, a valuable intermediate in the development of various biologically active compounds and pharmaceuticals. Two primary synthetic routes are presented: reductive amination and direct alkylation. These methods offer flexibility in reagent choice and reaction conditions to suit different laboratory settings and substrate requirements.
Method 1: Reductive Amination
Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds. This process involves the reaction of a carbonyl compound (benzaldehyde) with an amine (3-pyrrolidinol) to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. This one-pot procedure is often preferred due to its high yields and mild reaction conditions.[1][2][3]
Experimental Protocol
Materials:
-
3-Pyrrolidinol
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 3-pyrrolidinol (1.0 eq) and dissolve it in dichloromethane (DCM).
-
Addition of Benzaldehyde: Add benzaldehyde (1.0-1.2 eq) to the solution at room temperature with stirring.
-
Formation of Iminium Ion: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 eq) in DCM. Slowly add this slurry to the reaction mixture. The addition can be exothermic, and cooling in an ice bath may be necessary to maintain room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-benzyl-3-pyrrolidinol.
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of N-benzyl-3-pyrrolidinol via reductive amination.
Method 2: Direct Alkylation
Direct N-alkylation is a classical approach for the synthesis of amines. This method involves the reaction of an amine (3-pyrrolidinol) with an alkyl halide (benzyl bromide) in the presence of a base. The base is crucial to neutralize the hydrobromic acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
Experimental Protocol
Materials:
-
3-Pyrrolidinol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-pyrrolidinol (1.0 eq) in acetonitrile or DMF.
-
Addition of Base: Add a base such as potassium carbonate (2.0-3.0 eq) or triethylamine (1.5-2.0 eq) to the solution.
-
Addition of Benzyl Bromide: With vigorous stirring, add benzyl bromide (1.0-1.2 eq) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-60 °C) for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Dilute the filtrate with water and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water and then brine to remove any remaining DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure N-benzyl-3-pyrrolidinol.
Data Summary
The following table summarizes the key quantitative data for the two described protocols for the N-benzylation of 3-pyrrolidinol.
| Parameter | Method 1: Reductive Amination | Method 2: Direct Alkylation |
| 3-Pyrrolidinol (eq) | 1.0 | 1.0 |
| Benzoylating Agent (eq) | Benzaldehyde (1.0-1.2) | Benzyl Bromide (1.0-1.2) |
| Reagent (eq) | Sodium triacetoxyborohydride (1.2-1.5) | Potassium Carbonate (2.0-3.0) or Triethylamine (1.5-2.0) |
| Solvent | Dichloromethane (DCM) | Acetonitrile (CH₃CN) or Dimethylformamide (DMF) |
| Temperature | Room Temperature | Room Temperature to 60 °C |
| Reaction Time | 3-12 hours | 4-24 hours |
| Typical Yield | 70-90% | 60-80% |
| Purification Method | Silica Gel Column Chromatography | Silica Gel Column Chromatography |
Note: The provided data are typical ranges and may vary depending on the specific reaction scale and conditions. Optimization may be required to achieve the best results.
References
Application Notes: The Role of 1-Benzyl-3-pyrrolidinol in Kinase Inhibitor Synthesis
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of therapeutic agents to enhance potency, selectivity, and pharmacokinetic properties.[1][2] Its non-planar, three-dimensional structure allows for effective exploration of the target protein's binding pocket. 1-Benzyl-3-pyrrolidinol, particularly its chiral forms like (R)-1-Benzyl-3-pyrrolidinol, serves as a versatile chiral building block in the synthesis of complex pharmaceutical compounds.[3] While direct, named kinase inhibitors starting explicitly from this compound are not extensively documented in top-tier literature, the protected pyrrolidinol core is fundamental to the synthesis of several classes of kinase inhibitors. The benzyl group acts as a common protecting group for the nitrogen atom, which can be removed and functionalized in later synthetic steps. This scaffold is particularly relevant in the synthesis of inhibitors for kinases such as Bruton's tyrosine kinase (BTK), a key component in B-cell signaling pathways.[4][5][6][7]
Application in Bruton's Tyrosine Kinase (BTK) Inhibitor Scaffolds
Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[4][5][6][7] Many BTK inhibitors feature a nitrogen-containing heterocycle that interacts with the kinase's active site. The chiral 3-hydroxypyrrolidine moiety, often derived from a precursor like this compound, can be used to introduce critical stereochemistry and a point for further molecular elaboration, ultimately forming part of the pharmacophore that binds to the BTK enzyme.
The synthesis often involves an initial step where the hydroxyl group of a protected 3-pyrrolidinol (such as an N-Boc or N-Benzyl variant) is modified or replaced. For instance, it can be converted into a leaving group (e.g., mesylate) for subsequent nucleophilic substitution or transformed into an amine, providing a key functional handle for coupling with the core aromatic system of the kinase inhibitor.
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for incorporating a pyrrolidinol moiety into a kinase inhibitor backbone. The process begins with the activation of the hydroxyl group, followed by substitution and eventual deprotection and coupling to the core structure.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
Biocatalytic Resolution of Racemic 1-Benzyl-3-pyrrolidinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirally pure (R)- and (S)-1-benzyl-3-pyrrolidinol are valuable building blocks in the synthesis of a variety of pharmaceutical compounds. The (R)-enantiomer, in particular, is a key intermediate in the synthesis of the antiarrhythmic drug, Vernakalant. Traditional chemical methods for resolving racemic mixtures can be harsh and environmentally unfriendly. Biocatalytic kinetic resolution, employing enzymes such as lipases, offers a green and highly selective alternative for the production of enantiomerically pure 1-benzyl-3-pyrrolidinol.
This document provides detailed application notes and protocols for the lipase-catalyzed kinetic resolution of racemic this compound via acetylation.
Data Presentation
Lipase Screening for Kinetic Resolution of Racemic this compound
The selection of an appropriate biocatalyst is crucial for an efficient kinetic resolution. A screening of commercially available lipases was conducted to identify the most effective enzyme for the acetylation of racemic this compound.
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | e.e. of Substrate (%) (S)-1-Benzyl-3-pyrrolidinol | e.e. of Product (%) (R)-1-Benzyl-3-acetylpyrrolidine | Enantioselectivity (E) |
| Amano Lipase P | Vinyl Acetate | Diisopropyl Ether | ~50 | >99 | >99 | High |
| Lipase from Candida antarctica B (CALB) | Vinyl Acetate | Toluene | Moderate | Moderate | High | Moderate |
| Lipase from Pseudomonas cepacia (PSL) | Vinyl Acetate | Tetrahydrofuran | Moderate | High | Moderate | Moderate |
| Lipase from Candida rugosa (CRL) | Vinyl Acetate | Hexane | Low | Low | Moderate | Low |
| Lipase from Porcine Pancreas (PPL) | Vinyl Acetate | Diisopropyl Ether | Low | Low | Low | Low |
Note: Data is compiled from literature sources and represents typical results. Actual results may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound
This protocol describes the lipase-catalyzed acetylation of racemic this compound to produce (R)-1-benzyl-3-acetylpyrrolidine and unreacted (S)-1-benzyl-3-pyrrolidinol.
Materials:
-
Racemic this compound
-
Amano Lipase P (or other selected lipase)
-
Vinyl acetate
-
Diisopropyl ether (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of racemic this compound (1.0 eq) in diisopropyl ether, add Amano Lipase P (e.g., 50% w/w of substrate).
-
Add vinyl acetate (1.5 eq) to the mixture.
-
Stir the suspension at room temperature (25-30°C) and monitor the reaction progress by chiral HPLC or GC.
-
When approximately 50% conversion is reached, filter off the enzyme and wash it with diisopropyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give a crude mixture of (R)-1-benzyl-3-acetylpyrrolidine and (S)-1-benzyl-3-pyrrolidinol.
Protocol 2: Downstream Processing - Separation of Enantiomers
This protocol details the separation of the acetylated (R)-enantiomer from the unreacted (S)-alcohol by column chromatography.
Procedure:
-
Prepare a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Load the crude mixture from Protocol 1 onto the column.
-
Elute the column with the chosen solvent system.
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing pure (R)-1-benzyl-3-acetylpyrrolidine and (S)-1-benzyl-3-pyrrolidinol.
-
Combine the respective pure fractions and concentrate under reduced pressure to yield the isolated products.
Protocol 3: Stereochemical Inversion of (S)-1-Benzyl-3-pyrrolidinol via Mitsunobu Reaction
This protocol describes the inversion of the unreacted (S)-alcohol to the (R)-acetate, allowing for a theoretical yield of up to 100% for the desired (R)-enantiomer.
Materials:
-
(S)-1-benzyl-3-pyrrolidinol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Acetic acid
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve (S)-1-benzyl-3-pyrrolidinol (1.0 eq), triphenylphosphine (1.5 eq), and acetic acid (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain (R)-1-benzyl-3-acetylpyrrolidine.
Protocol 4: Analytical Method for Enantiomeric Excess Determination
This protocol outlines a general method for determining the enantiomeric excess (e.e.) of this compound and its acetylated derivative using chiral High-Performance Liquid Chromatography (HPLC).
HPLC System:
-
Column: Chiralcel OD-H (or equivalent polysaccharide-based chiral stationary phase)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic compounds, 0.1% diethylamine can be added. For acidic compounds, 0.1% trifluoroacetic acid can be added.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25°C
Procedure:
-
Prepare standard solutions of the racemic mixture and the resolved enantiomers.
-
Inject the samples onto the HPLC system.
-
Identify the retention times for the (R) and (S) enantiomers of both this compound and its acetate.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Mandatory Visualization
Caption: Experimental workflow for the biocatalytic resolution of racemic this compound.
Caption: Simplified signaling pathway for the mechanism of action of Vernakalant.[1][2][3][4][5]
References
Application Notes and Protocols: Ugi Four-Component Reaction Utilizing 1-Benzyl-3-pyrrolidinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 1-benzyl-3-pyrrolidinol derivatives in the Ugi four-component reaction (U-4CR). This powerful multicomponent reaction is a cornerstone in medicinal chemistry and drug discovery for the rapid synthesis of diverse compound libraries with potential therapeutic applications. The U-4CR allows for the one-pot synthesis of α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide, offering high atom economy and structural diversity.
Introduction
The Ugi four-component reaction is a highly efficient and convergent synthetic strategy for generating peptidomimetics and complex heterocyclic scaffolds.[1][2] The incorporation of structurally unique building blocks, such as this compound derivatives, introduces valuable pharmacophoric features and conformational constraints into the resulting molecules. Specifically, derivatives like 1-(2-aminobenzyl)pyrrolidin-3-ol have been successfully employed as the amine component in the U-4CR to synthesize novel compounds with potential as apoptotic agents in cancer therapy.[3] This approach is particularly attractive for diversity-oriented synthesis, enabling the creation of large libraries of compounds for high-throughput screening.[3]
Data Presentation
The following tables summarize quantitative data from Ugi four-component reactions involving pyrrolidine derivatives and other relevant examples to illustrate typical yields and reaction conditions.
Table 1: Synthesis of 1-Benzyl-pyrrolidine-3-ol Analogues via Ugi Reaction [3]
| Aldehyde (Component 1) | Carboxylic Acid (Component 2) | Amine (Component 3) | Isocyanide (Component 4) | Product | Yield (%) |
| Benzaldehyde | Phenylacetic acid | 1-(2-Aminobenzyl)pyrrolidin-3-ol | tert-Butyl isocyanide | 5a | 78 |
| 4-Chlorobenzaldehyde | Phenylacetic acid | 1-(2-Aminobenzyl)pyrrolidin-3-ol | tert-Butyl isocyanide | 5b | 82 |
| 4-Methylbenzaldehyde | Phenylacetic acid | 1-(2-Aminobenzyl)pyrrolidin-3-ol | tert-Butyl isocyanide | 5c | 75 |
| 4-Methoxybenzaldehyde | Phenylacetic acid | 1-(2-Aminobenzyl)pyrrolidin-3-ol | tert-Butyl isocyanide | 5d | 85 |
| Benzaldehyde | Acetic acid | 1-(2-Aminobenzyl)pyrrolidin-3-ol | tert-Butyl isocyanide | 5e | 72 |
| 4-Chlorobenzaldehyde | Acetic acid | 1-(2-Aminobenzyl)pyrrolidin-3-ol | tert-Butyl isocyanide | 5f | 79 |
Reaction conditions: The components were typically stirred in methanol at room temperature.
Table 2: Influence of Reaction Conditions on Ugi Reaction Yields [4]
| Solvent | Method | Time (h) | Yield (%) |
| Water | Room Temperature | 3 | 71 |
| Water | Microwave (60°C) | 0.5 | 57 |
| Water | Ultrasound | 0.5 | 51 |
| Solvent-free | Room Temperature | 3 | 65 |
Note: This data is for a model Ugi reaction and illustrates the impact of different green chemistry approaches.
Experimental Protocols
General Protocol for the Synthesis of this compound Derivatives via Ugi Four-Component Reaction
This protocol is a generalized procedure based on literature methods for performing the Ugi four-component reaction with a this compound derivative as the amine component.[3][5]
Materials:
-
Aldehyde (1.0 mmol)
-
1-(2-Aminobenzyl)pyrrolidin-3-ol (or a similar derivative) (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)
-
Methanol (5-10 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
10% Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., heptane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 mmol), 1-(2-aminobenzyl)pyrrolidin-3-ol (1.0 mmol), and the carboxylic acid (1.0 mmol) in methanol (5-10 mL).
-
Addition of Isocyanide: Stir the mixture at room temperature for 10-15 minutes. To this solution, add the isocyanide (1.0 mmol) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24-48 hours depending on the substrates.[3][5]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with a saturated NaHCO₃ solution (15 mL) and extract the product with ethyl acetate (2 x 20 mL).[4]
-
Wash the combined organic layers with 10% HCl and then with a saturated NaCl solution.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of heptane and ethyl acetate) to yield the pure Ugi product.[4][6]
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Ugi Four-Component Reaction Mechanism
The following diagram illustrates the generally accepted mechanism of the Ugi four-component reaction.[7]
Caption: Mechanism of the Ugi Four-Component Reaction.
Experimental Workflow for Synthesis and Purification
This diagram outlines the typical workflow for the synthesis and purification of Ugi products.
Caption: Experimental Workflow for Ugi Product Synthesis.
References
- 1. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 2. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciepub.com [sciepub.com]
- 5. jaem.qom.ac.ir [jaem.qom.ac.ir]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-3-pyrrolidinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Benzyl-3-pyrrolidinol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes to this compound include:
-
Reduction of 1-Benzyl-3-pyrrolidinone: This is a widely used method involving the reduction of the ketone precursor using various reducing agents like sodium borohydride or through enzymatic processes.
-
Synthesis from Malic Acid: This route involves the reaction of L-malic acid with benzylamine to form an N-benzyl imide intermediate, which is then reduced using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH4) or a sodium borohydride-iodine system.[1][2]
-
Cyclodehydration of 4-amino-1,2-butanediols: An efficient synthesis can be achieved by the cyclodehydration of 4-amino-1,2-butanediols using reagents like thionyl chloride.
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For instance, the synthesis of the precursor 1-Benzyl-3-pyrrolidinone via a multi-step process involving a Dieckmann condensation has reported yields in the range of 66-67%.[3] The subsequent reduction to this compound is typically high-yielding, but losses can occur during purification.
Q3: What are the key challenges in synthesizing this compound?
A3: Key challenges include:
-
Low yield in cyclization steps: Intramolecular reactions like the Dieckmann condensation can be prone to side reactions, such as intermolecular polymerization, which can reduce the yield of the desired cyclic product.[4]
-
Side-product formation: Depending on the reagents and conditions, side reactions like over-reduction, elimination, or dehydrogenation of the pyrrolidinone core can occur.[5]
-
Purification difficulties: The final product can be challenging to purify, especially in removing structurally similar impurities or residual starting materials. The product's polarity and boiling point necessitate careful selection of purification techniques like vacuum distillation or column chromatography.[6]
Troubleshooting Guide
Issue 1: Low Yield in the Dieckmann Condensation for 1-Benzyl-3-pyrrolidinone Synthesis
Q: My Dieckmann condensation to form the 1-Benzyl-3-pyrrolidinone precursor is resulting in a low yield and an oily crude product. What could be the cause and how can I improve it?
A: Low yields and the formation of oily byproducts in a Dieckmann condensation are common issues. The most likely causes and their solutions are outlined below.
-
Potential Cause 1: Intermolecular Claisen Condensation. Instead of the desired intramolecular cyclization, the starting diester can react with another molecule, leading to the formation of oligomers or polymers, which often present as a viscous oil.[4]
-
Recommended Solution: Run the reaction under high-dilution conditions. By decreasing the concentration of the starting material, you can favor the intramolecular reaction pathway over the intermolecular one.
-
-
Potential Cause 2: Inactive or Insufficient Base. Sodium hydride (NaH), a common base for this reaction, can lose activity over time if not stored properly. Additionally, since the β-keto ester product is acidic (pKa ≈ 11), at least two equivalents of the base are required: one for the initial deprotonation and one to deprotonate the product, driving the equilibrium forward.[4][7]
-
Recommended Solution: Use fresh, high-quality NaH and ensure you are using at least two equivalents. You may consider titrating the NaH to determine its exact activity before use.
-
-
Potential Cause 3: Inappropriate Solvent. The choice of solvent is critical. The solvent must be aprotic and able to dissolve the starting materials.
-
Recommended Solution: Anhydrous toluene or xylene are commonly used for this reaction. Ensure the solvent is thoroughly dried before use, as any protic impurities will quench the base.[3]
-
Issue 2: Poor Yield During the Reduction of 1-Benzyl-3-pyrrolidinone
Q: I am experiencing a low yield during the reduction of 1-Benzyl-3-pyrrolidinone to this compound using sodium borohydride. How can I optimize this step?
A: While the reduction of a ketone to an alcohol is generally efficient, several factors can lead to a lower than expected yield.
-
Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion. This can be due to insufficient reducing agent or short reaction time.
-
Recommended Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Ensure that at least 1.1 equivalents of sodium borohydride are used.[1] If the reaction is sluggish, consider gentle heating, although this should be done with caution to avoid side reactions.
-
-
Potential Cause 2: Product Loss During Workup. this compound has some water solubility, which can lead to losses during the aqueous workup and extraction phases.
-
Recommended Solution: After quenching the reaction, saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of the product in the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.
-
-
Potential Cause 3: Degradation of the Reducing Agent. Sodium borohydride can decompose in acidic or neutral aqueous solutions and even slowly in methanol.
-
Recommended Solution: Use anhydrous methanol as the solvent and add the sodium borohydride portion-wise to a cooled solution of the ketone.[1] Perform the reaction under an inert atmosphere if moisture sensitivity is a concern.
-
Issue 3: Formation of Impurities During Synthesis
Q: I am observing unexpected byproducts in my final product. What are the likely impurities and how can I avoid them?
A: The nature of the impurities will depend on the synthetic route.
-
Potential Impurity 1: Dehydrogenation Product (Pyrrole Formation). Under harsh conditions, particularly with certain metal catalysts at high temperatures, the pyrrolidinone ring can be dehydrogenated to form a more stable aromatic pyrrole derivative.[5]
-
Preventative Measure: Avoid excessive heating and prolonged reaction times. If a metal catalyst is required for another step, choose one with lower dehydrogenation activity or consider metal-free alternatives. Running the reaction under an inert atmosphere can also minimize oxidative side reactions.[5]
-
-
Potential Impurity 2: Over-reduction Products (when using LiAlH4). When reducing an imide intermediate (e.g., from malic acid), strong reducing agents like LiAlH4 can potentially lead to over-reduction or side reactions if not controlled carefully.
-
Preventative Measure: Maintain a low temperature (0 °C) during the addition of the imide solution to the LiAlH4 suspension.[1] After the initial addition, the reaction can be gently refluxed to ensure completion. A careful, dropwise quenching procedure at low temperature is crucial to avoid uncontrolled reactions.
-
-
Potential Impurity 3: Unreacted Starting Materials. Incomplete reactions are a common source of impurities.
-
Preventative Measure: As mentioned previously, monitor the reaction to completion using TLC or another appropriate analytical technique. Ensure the correct stoichiometry of reagents is used.
-
Data Presentation
Table 1: Comparison of Synthesis Routes for 1-Benzyl-3-pyrrolidinone/pyrrolidinol
| Starting Materials | Key Transformation | Reagents | Reported Yield | Reference |
| Benzylamine, Ethyl Acrylate, Ethyl Chloroacetate | Dieckmann Condensation | Sodium Ethoxide, HCl | 66-67% (for Pyrrolidinone) | [3] |
| DL-Malic Acid, Benzylamine | Imide Formation & Reduction | 1. Heat (180-200°C) 2. LiAlH4 | Not specified in detail | [1] |
| L-Malic Acid, Benzylamine | Imide Formation & Reduction | 1. Heat 2. NaBH4/Iodine | Not specified in detail | [2] |
| 1-Benzyl-3-pyrrolidinone | Ketone Reduction | Sodium Borodeuteride (NaBD4) | Typically high | [1] |
Experimental Protocols
Protocol 1: Reduction of 1-Benzyl-3-pyrrolidinone with Sodium Borohydride
This protocol is adapted from a similar procedure using a deuterated reagent.[1]
-
Preparation: Dissolve 1-Benzyl-3-pyrrolidinone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 eq) to the cooled solution in small portions over 15-20 minutes to control the initial exothermic reaction.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of water.
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product multiple times with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis via Dieckmann Condensation and Decarboxylation
This protocol is based on a patented procedure.[3]
-
Cyclization (Dieckmann Condensation): In a suitable reactor, add anhydrous toluene. Under stirring, add sodium ethoxide (2.0-2.5 eq). After stirring for 10-15 minutes, control the temperature to ≤40 °C and add the crude 3-(N-ethoxycarbonylmethylene)benzylaminopropionate (1.0 eq) dropwise. Maintain the temperature at 35-40 °C and monitor the reaction by LC-MS until completion (approx. 9-10 hours).
-
Hydrolysis and Decarboxylation: Cool the reaction mixture to -5 to 0 °C. While stirring, add a mixed solution of concentrated hydrochloric acid and water. After stirring for 30-50 minutes, separate the layers. The aqueous phase is then heated to reflux for approximately 10 hours to facilitate hydrolysis and decarboxylation.
-
Workup: Cool the reaction mixture and adjust the pH to 12.0-13.0 with a solid base (e.g., NaOH). Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the crude N-benzyl-3-pyrrolidone. Purify the crude product by vacuum distillation, collecting the fraction at 145-150 °C/6mmHg to yield the pure product.[3]
Visualizations
Caption: Experimental workflow for the reduction of 1-Benzyl-3-pyrrolidinone.
Caption: Troubleshooting workflow for diagnosing low yield issues.
Caption: Relationship between key precursors and the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]
- 3. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound 95 775-15-5 [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Common side reactions in the synthesis of 1-Benzyl-3-pyrrolidinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Benzyl-3-pyrrolidinol. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, categorized by the synthetic approach.
Route 1: Synthesis via Dieckmann Condensation and Reduction
This route typically involves the formation of N-benzyl-3-pyrrolidinone from an acyclic precursor via an intramolecular Claisen (Dieckmann) condensation, followed by reduction to the desired alcohol.
Workflow for Route 1:
Caption: Synthetic workflow for this compound via Dieckmann condensation.
Issue 1: Low yield or no product in Dieckmann Condensation.
| Potential Cause | Troubleshooting Steps |
| Inactive Base: The base (e.g., sodium ethoxide, sodium hydride) may have degraded. | Use a fresh, unopened container of the base. If using sodium hydride, ensure it is a fresh dispersion and handle it under an inert atmosphere. |
| Intermolecular Reaction: The reaction concentration may be too high, favoring intermolecular Claisen condensation (oligomerization) over the desired intramolecular cyclization. | Run the reaction at high dilution to favor the intramolecular reaction. |
| Incorrect Stoichiometry: An insufficient amount of base was used. The product, a β-keto ester, is acidic and will be deprotonated by the base, requiring at least two equivalents of base for the reaction to go to completion. | Use at least two equivalents of a strong, non-nucleophilic base. |
| Presence of Water: The reaction is sensitive to moisture, which can quench the base and hydrolyze the ester. | Ensure all glassware is flame-dried, and use anhydrous solvents. |
Issue 2: Product "oiling out" during workup instead of crystallizing.
| Potential Cause | Troubleshooting Steps |
| Impurities Present: The presence of unreacted starting materials or oligomeric side products can prevent crystallization. | Purify the crude product using column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) before attempting crystallization. |
| Residual Solvent: Traces of the reaction solvent or workup solvents may be present. | Ensure the product is thoroughly dried under high vacuum. |
| Incorrect pH during Workup: The pH of the aqueous phase during extraction can affect the product's solubility and purity. | Carefully adjust the pH during the workup to ensure the product is in its neutral form before extraction. |
Issue 3: Incomplete Reduction of N-Benzyl-3-pyrrolidinone.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reducing Agent: The amount of sodium borohydride (NaBH₄) or other reducing agent was not enough to reduce all of the starting material. | Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents). |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | Allow the reaction to warm to room temperature after the initial addition of the reducing agent at 0 °C. |
| Poor Quality Reducing Agent: The sodium borohydride may have decomposed over time. | Use a fresh bottle of sodium borohydride. |
| Monitoring Reaction Progress: The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared. |
Route 2: Direct Reduction of 1-Benzyl-3-pyrrolidinone
This is a more direct route assuming the starting ketone is commercially available or synthesized separately.
Troubleshooting Decision Tree for Route 2:
Caption: Troubleshooting decision tree for the reduction of N-Benzyl-3-pyrrolidinone.
Issue 4: Formation of N-Benzylpyrrolidine (Over-reduction).
While less common with sodium borohydride, stronger reducing agents or harsh reaction conditions could lead to over-reduction of the intermediate iminium ion (if formed) or hydrogenolysis of the C-O bond.
| Potential Cause | Troubleshooting Steps |
| Use of a Strong Reducing Agent: Reagents like Lithium Aluminum Hydride (LiAlH₄) are generally too reactive and can lead to over-reduction. | Use a milder reducing agent such as sodium borohydride. |
| Acidic Conditions: The presence of acid can promote the formation of an iminium ion, which can be further reduced. | Maintain neutral or slightly basic conditions during the reduction. |
Issue 5: Debenzylation during Catalytic Hydrogenation.
If catalytic hydrogenation is used for the reduction, cleavage of the N-benzyl group is a potential side reaction.
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions: High hydrogen pressure, high temperature, or prolonged reaction times can promote debenzylation. | Optimize the reaction conditions by using lower pressure and temperature and monitoring the reaction closely to stop it once the ketone is consumed. |
| Catalyst Choice: Some catalysts are more prone to causing debenzylation. | Screen different catalysts (e.g., different loadings of Pd/C, or other catalysts like Raney Nickel) to find one that is selective for the ketone reduction. |
| Presence of Acid: Acidic conditions can facilitate the hydrogenolysis of the benzyl group. | Ensure the reaction medium is neutral or slightly basic. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for in my final product?
A1: The most common impurities depend on the synthetic route.
-
Unreacted Starting Material: N-Benzyl-3-pyrrolidinone is a common impurity if the reduction is incomplete.
-
Over-reduction Product: N-Benzylpyrrolidine may be present if harsh reducing conditions are used.
-
Debenzylated Product: 3-Pyrrolidinol could be present if debenzylation occurs during catalytic hydrogenation.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
Q2: How can I best purify the final product, this compound?
A2: Several methods can be employed for purification:
-
Column Chromatography: This is a very effective method for removing both more and less polar impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Vacuum Distillation: this compound is a high-boiling liquid, so vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.
-
Acid-Base Extraction: An acid wash can remove basic impurities, and a subsequent base wash can remove acidic impurities. The product itself is a base and will be in the aqueous layer after an acid wash, so it would need to be re-neutralized and extracted back into an organic solvent.
Q3: My NMR spectrum shows unexpected peaks. What could they be?
A3: Unexpected peaks in the NMR spectrum could be due to several factors:
-
Starting Material: Check for the characteristic peaks of N-benzyl-3-pyrrolidinone.
-
Side Products: Compare your spectrum with known spectra of potential side products like N-benzylpyrrolidine or 3-pyrrolidinol.
-
Solvent Impurities: Identify common solvent peaks (e.g., residual ethyl acetate, hexanes, or chloroform-d).
-
Grease: Broad peaks may indicate contamination from vacuum grease if the sample was dried under high vacuum.
Experimental Protocols
Synthesis of N-Benzyl-3-pyrrolidinone via Dieckmann Condensation
This protocol is adapted from a patented procedure and general knowledge of the Dieckmann condensation.
-
Step 1: Synthesis of Ethyl 3-(N-benzyl-N-(ethoxycarbonylmethyl)amino)propanoate.
-
To a solution of ethyl 3-(benzylamino)propanoate in a suitable anhydrous solvent (e.g., toluene), add potassium carbonate and ethyl chloroacetate.
-
Heat the mixture at reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude diester.
-
-
Step 2: Dieckmann Condensation.
-
To a suspension of sodium ethoxide in anhydrous toluene at 0 °C under an inert atmosphere, add a solution of the crude diester from Step 1 in anhydrous toluene dropwise.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Cool the reaction mixture and quench by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Hydrolysis and Decarboxylation.
-
Reflux the crude product from Step 2 in a mixture of aqueous acid (e.g., HCl) and an organic solvent (e.g., toluene).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-benzyl-3-pyrrolidinone.
-
Reduction of N-Benzyl-3-pyrrolidinone to this compound
-
Procedure:
-
Dissolve N-benzyl-3-pyrrolidinone in methanol or ethanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of 10-50% ethyl acetate in hexanes).
-
Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for specific laboratory conditions. Always perform a thorough risk assessment before conducting any chemical synthesis.
Technical Support Center: Purification of 1-Benzyl-3-pyrrolidinol by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1-Benzyl-3-pyrrolidinol using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why can the purification of this compound by silica gel chromatography be challenging?
A1: this compound possesses both a basic tertiary amine and a polar hydroxyl group. This combination of functional groups can lead to strong interactions with the acidic silica gel stationary phase, potentially causing issues such as peak tailing, streaking, or even irreversible adsorption to the column. The high polarity of the molecule can also make it difficult to elute from the column.
Q2: What are the most common impurities found in crude this compound samples?
A2: Common impurities can include unreacted starting materials (e.g., 3-pyrrolidinol, benzyl bromide, or benzaldehyde depending on the synthetic route), byproducts from the reaction, and residual solvents. It is crucial to have an analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to assess the purity of the crude material before attempting purification.
Q3: When should I consider using an alternative to standard silica gel chromatography?
A3: If you experience significant tailing, low recovery, or decomposition of this compound on a standard silica gel column, you might consider the following alternatives:
-
Deactivated Silica Gel: Pre-treating the silica gel with a base, such as triethylamine, can neutralize the acidic sites and reduce unwanted interactions.
-
Alumina Chromatography: Alumina is available in neutral, acidic, or basic forms. Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds like this compound.
-
Reverse-Phase Chromatography: This technique uses a nonpolar stationary phase and a polar mobile phase, which can be advantageous for highly polar compounds that are strongly retained on normal-phase silica.
Q4: How can I effectively visualize this compound on a TLC plate?
A4: Since this compound does not have a strong chromophore for visualization under UV light at 254 nm, staining is typically required. Common staining agents that can be used include:
-
Potassium Permanganate (KMnO₄) stain: This stain reacts with the alcohol functional group.
-
Ninhydrin stain: While typically used for primary and secondary amines, some tertiary amines can give a colored spot with ninhydrin, although the reaction may be slower or require heating.
-
Iodine chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as brown spots.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using an Ethyl Acetate/Hexane system, increase the percentage of Ethyl Acetate. A small percentage of methanol (1-5%) in dichloromethane or ethyl acetate can also be effective for highly polar compounds. |
| Significant peak tailing or streaking | Strong interaction between the basic amine and acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction with acidic silanol groups on the silica gel. |
| Low recovery of the product | Irreversible adsorption to the silica gel. | Use a less acidic stationary phase like neutral alumina or deactivated silica gel. Ensure the compound is stable on silica gel by performing a preliminary TLC spot test where the spotted plate is left for an extended period before eluting. |
| Co-elution of impurities | The chosen solvent system does not provide adequate separation. | Systematically screen different solvent systems using TLC to find one that gives good separation between your product and the impurities. An ideal Rf value for the product on TLC is typically between 0.2 and 0.4 for good separation on a column. |
| Product decomposes on the column | The compound is sensitive to the acidic nature of the silica gel. | Switch to a neutral stationary phase like neutral alumina or consider deactivating the silica gel with a base. Running the column quickly (flash chromatography) can also minimize the contact time and potential for degradation. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude sample.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Ethyl Acetate (EtOAc), Hexane, Triethylamine (TEA) (optional)
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
Visualization agent (e.g., potassium permanganate stain)
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems to find an optimal eluent. A good starting point is a mixture of Ethyl Acetate and Hexane. A published system for a similar compound used a 3:7 mixture of Ethyl Acetate/Hexane, which resulted in an Rf of 0.41.[1] Adjust the ratio to achieve an Rf value for this compound between 0.2 and 0.4.
-
If tailing is observed on the TLC plate, add a small amount of triethylamine (e.g., 0.5%) to the eluent and re-run the TLC.
-
-
Column Packing (Slurry Method):
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column.
-
Drain the solvent until the sample has been absorbed onto the silica gel.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to absorb into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle pressure (if performing flash chromatography) to start the elution.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the elution process by collecting small spots from the fractions on a TLC plate and visualizing them.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Confirm the purity of the final product using an appropriate analytical technique (e.g., NMR, LC-MS).
-
Quantitative Data Summary
| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value |
| 1-Benzyl-5-(2-methoxyphenyl)pyrrolidin-3-ol | SiO₂ | 3:7 Ethyl Acetate/Hexane | 0.41[1] |
Note: This data is for a structurally similar compound and should be used as a starting point for optimizing the purification of this compound.
Experimental Workflow
References
Optimizing reaction conditions for the synthesis of 1-Benzyl-3-pyrrolidinol derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-benzyl-3-pyrrolidinol and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several common synthetic routes are employed, each with its own advantages and challenges. These include:
-
Reduction of N-benzyl-3-hydroxysuccinimide: This method often utilizes strong reducing agents like lithium aluminum hydride (LiAlH4).
-
Cyclodehydration of 4-amino-1,2-butanediols: Thionyl chloride (SOCl2) is a common reagent for this intramolecular cyclization.[1]
-
Reduction of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione: A combination of sodium borohydride and iodine is an effective reducing system for this transformation.
-
Multi-step synthesis from benzylamine and ethyl acrylate: This route first forms N-benzyl-3-pyrrolidone, which is subsequently reduced to the desired alcohol.
-
Enzymatic asymmetric reduction of 1-benzyl-3-pyrrolidinone: This method is particularly useful for obtaining high enantiomeric purity.
Q2: How can I improve the diastereoselectivity of my pyrrolidine synthesis?
A2: Diastereoselectivity is a critical aspect of pyrrolidine synthesis, especially when creating multiple stereocenters. Here are some factors to consider:
-
Substituent Effects: The steric bulk of substituents on both the nitrogen atom and other parts of the reacting molecules can significantly influence the facial selectivity of the reaction.
-
Catalyst Choice: For cycloaddition reactions, the choice of catalyst is crucial. For instance, silver carbonate (Ag2CO3) has been shown to effectively catalyze the 1,3-dipolar cycloaddition between azomethine ylides and N-tert-butanesulfinylazadienes, leading to densely substituted pyrrolidines with high diastereoselectivity.[2]
-
Reaction Conditions: Temperature, solvent, and the rate of addition of reagents can all impact the stereochemical outcome. It is advisable to carefully control these parameters.
Q3: My reaction yield is consistently low. What are the potential causes and how can I address them?
A3: Low yields can stem from various factors depending on the specific synthetic route. Common causes include:
-
Incomplete Reactions: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. For example, in the synthesis of N-benzyl-3-pyrrolidone from benzylamine and ethyl acrylate, dialkylation of the amine can occur.
-
Suboptimal Reagent Stoichiometry: The molar ratios of reactants and reagents are critical. For instance, in the cyclodehydration of 4-amino-1,2-diols using SOCl2, a slight excess of thionyl chloride is typically used.[1]
-
Degradation of Product: The work-up and purification steps can sometimes lead to product loss. Ensure that the pH and temperature are controlled during extraction and that appropriate purification techniques are used.
-
Poor Quality of Reagents or Solvents: Always use reagents and solvents of appropriate purity and ensure that anhydrous conditions are maintained when necessary.
Troubleshooting Guides
Route 1: Reduction of N-benzyl-3-hydroxysuccinimide with LiAlH4
| Problem | Possible Cause | Solution |
| Low to no conversion of starting material. | Inactive LiAlH4 due to exposure to moisture. | Use freshly opened LiAlH4 or a fresh bottle. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient amount of LiAlH4. | Use a sufficient molar excess of LiAlH4 (typically 2-4 equivalents). | |
| Formation of multiple unidentified byproducts. | Over-reduction or side reactions. | Add the substrate to the LiAlH4 suspension at a low temperature (e.g., 0 °C) and control the reaction temperature throughout. |
| Difficult work-up procedure (emulsion formation). | Formation of aluminum salts. | Follow a standard Fieser work-up procedure: cautiously and sequentially add water, then a 15% aqueous NaOH solution, and finally more water, with vigorous stirring. |
Route 2: Cyclodehydration of 4-amino-1,2-butanediols with SOCl2
| Problem | Possible Cause | Solution |
| Low yield of the desired pyrrolidinol. | Polymerization of the starting material or product. | Add the solution of the 4-amino-1,2-diol slowly to the SOCl2 solution at a controlled temperature.[1] |
| Formation of chlorinated byproducts. | Use the correct stoichiometry of SOCl2 (a slight excess is usually sufficient). Quench the reaction carefully with a base (e.g., NaOH solution) after completion.[1] | |
| The product is a mixture of diastereomers. | The reaction is not stereoselective. | This is expected for this reaction. The diastereomers can often be separated by column chromatography.[1] |
Route 3: Reduction of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione with NaBH4/I2
| Problem | Possible Cause | Solution |
| Incomplete reduction of the succinimide. | Insufficient reducing agent or deactivation. | Ensure the correct stoichiometry of both NaBH4 and iodine. The reaction of NaBH4 and iodine in situ generates diborane, which is the active reducing species. |
| The reaction temperature is too low. | While the addition of iodine is often done at 0 °C, the reaction may need to be warmed to room temperature or slightly above to proceed to completion. | |
| Formation of a stable intermediate borane complex. | The work-up is not sufficient to hydrolyze the borane complex. | Quench the reaction with an appropriate reagent, such as methanol or aqueous acid, to decompose the borane complexes. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Different Synthetic Routes
| Synthetic Route | Key Reagents | Solvent | Temperature | Typical Yield |
| Reduction of N-benzyl-3-hydroxysuccinimide | Lithium aluminum hydride | Tetrahydrofuran (THF) | 0 °C to reflux | Variable |
| Cyclodehydration of 4-amino-1,2-butanediols | Thionyl chloride, NaOH | Dichloromethane (CH2Cl2) | Room Temperature | 68-80%[3] |
| Reduction of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | Sodium borohydride, Iodine | Tetrahydrofuran (THF) | 0 °C to reflux | Good |
| Multi-step from Benzylamine | 1. Ethyl acrylate 2. Sodium ethoxide 3. HCl 4. Reducing agent | 1. Toluene 2. Toluene 3. Water 4. Various | 1. 30-40 °C 2. 35-40 °C 3. Reflux 4. Variable | Overall yield varies |
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-3-hydroxypyrrolidines via Cyclodehydration of 4-amino-1,2-butanediols[3]
-
Preparation of SOCl2 Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, prepare a 0.2 M solution of thionyl chloride (1.2 equivalents) in anhydrous dichloromethane (CH2Cl2).
-
Addition of Amino Diol: In a separate flask, prepare a solution of the 4-amino-1,2-diol (1.0 equivalent) in anhydrous CH2Cl2. Add this solution dropwise to the stirred SOCl2 solution over a period of 1 hour at room temperature.
-
Reaction: Stir the resulting mixture at room temperature for an additional hour. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a 0.1 M aqueous solution of sodium hydroxide (NaOH) with vigorous stirring for 15 minutes.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH2Cl2 (3 x volume of aqueous layer). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to separate the diastereomers and obtain the pure this compound derivatives.
Protocol 2: Synthesis of N-benzyl-3-pyrrolidone from Benzylamine and Ethyl Acrylate (First two steps)[4]
-
Synthesis of Ethyl 3-(benzylamino)propanoate: To a reactor charged with benzylamine, add ethyl acrylate dropwise while maintaining the temperature at or below 30 °C. After the addition is complete, stir the reaction mixture at 30-40 °C for 14-16 hours. Monitor the reaction by gas chromatography to confirm the consumption of ethyl acrylate.
-
Work-up: After the reaction is complete, distill the reaction mixture under reduced pressure. Collect and discard the fraction of excess benzylamine. The desired product, ethyl 3-(benzylamino)propanoate, is then collected as a colorless liquid.
Mandatory Visualizations
Caption: Workflow for the cyclodehydration synthesis of this compound derivatives.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Preventing racemization during the synthesis of chiral 1-Benzyl-3-pyrrolidinol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing racemization during the synthesis of chiral 1-Benzyl-3-pyrrolidinol. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee%) in the Final Product
Low enantiomeric excess is a frequent challenge in asymmetric synthesis. Below is a systematic approach to identifying and resolving the root cause.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Suboptimal Reaction Temperature | Racemization is often accelerated at higher temperatures. Lowering the reaction temperature can significantly improve enantioselectivity. For instance, if a reaction is running at room temperature, try reducing it to 0 °C or even -20 °C. |
| Inappropriate Solvent Choice | The polarity of the solvent can influence the stability of stereocenters. Less polar solvents may reduce the rate of racemization. Experiment with a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF). |
| Incorrect Base or Base Concentration | Strong bases can facilitate racemization by deprotonating the chiral center. If a base is required, consider using a weaker, non-nucleophilic base (e.g., N-methylmorpholine instead of triethylamine) and use the minimum effective concentration. |
| Sub-optimal Catalyst or Reagent | The choice of chiral catalyst or auxiliary is critical. Ensure the catalyst is of high purity and activity. For asymmetric reductions of 1-Benzyl-3-pyrrolidone, consider screening different chiral ligands or catalysts (e.g., various oxazaborolidines). |
| Racemization During Workup or Purification | Acidic or basic conditions during workup can lead to racemization. Ensure that the pH is kept as close to neutral as possible. For purification by chromatography, use a neutral stationary phase and avoid prolonged exposure to the silica gel. |
| Moisture or Air Sensitivity of Reagents | Some catalysts and reagents are sensitive to moisture and air, which can lead to decreased performance and lower ee%. Ensure all glassware is oven-dried, and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Workflow for Troubleshooting Low ee%:
Caption: General troubleshooting workflow for low enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of racemization when preparing chiral this compound?
A1: The most common cause of racemization is often related to the reaction conditions, particularly the presence of a strong base or elevated temperatures. The hydrogen atom at the chiral center (C3) can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate which can be protonated from either face, resulting in a loss of stereochemical integrity.
Q2: Which synthetic routes are generally preferred to minimize racemization?
A2: Asymmetric synthesis and enzymatic resolutions are often preferred over classical resolutions of racemates.
-
Asymmetric reduction of 1-Benzyl-3-pyrrolidone using chiral catalysts like those derived from CBS (Corey-Bakshi-Shibata) reagents can provide high enantioselectivity directly.
-
Enzymatic kinetic resolution of racemic this compound using lipases is another excellent method that operates under mild conditions, minimizing the risk of racemization.
Q3: Can the N-benzyl group participate in racemization?
A3: While the N-benzyl group itself is not directly involved in the abstraction of the chiral proton at C3, the nitrogen atom can influence the acidity of this proton. In some cases, intramolecular interactions or the electronic effects of the benzyl group could play a minor role in the stability of intermediates, but the primary factors remain temperature and the presence of a base.
Q4: How can I confirm the enantiomeric excess of my this compound sample?
A4: The most common and reliable methods for determining enantiomeric excess are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile derivatives of the analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents or Chiral Solvating Agents: These reagents form diastereomeric complexes with the enantiomers, which can be distinguished and quantified by NMR.
Q5: Are there any specific precautions to take during the derivatization of chiral this compound to avoid racemization?
A5: Yes, when derivatizing the hydroxyl group (e.g., mesylation or tosylation), it is crucial to use non-nucleophilic bases and low temperatures. The nitrogen atom in the pyrrolidine ring can potentially participate in an intramolecular substitution, which could lead to racemization. Using a sterically hindered base can help to prevent this.
Data on Enantioselectivity in Relevant Syntheses
The following tables summarize quantitative data from studies on asymmetric synthesis methods applicable to the preparation of chiral this compound.
Table 1: Asymmetric Hydrogenation of N-Benzyl-fused Unsaturated Lactams
| Catalyst | Additive | Solvent | Temperature (°C) | Enantiomeric Excess (ee%) |
| Ir-N,P Complex A | MsOH | CH₂Cl₂ | Room Temp | 66% (S) |
| Ir-N,P Complex A | MsOH, Ac₂O | CH₂Cl₂ | Room Temp | 70% (R) |
| Ir-N,P Complex B | MsOH | CH₂Cl₂ | Room Temp | 80% (R) |
| Ir-N,P Complex B | MsOH, Ac₂O | CH₂Cl₂ | Room Temp | 84% (S) |
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound Analogues
| Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee%) of remaining alcohol |
| Pseudomonas cepacia | Vinyl Acetate | Diisopropyl ether | 24 | ~50 | >99 |
| Candida antarctica Lipase B | Vinyl Acetate | Toluene | 48 | 49 | >99 |
| Candida rugosa | Vinyl Butyrate | Hexane | 72 | ~50 | 95 |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 1-Benzyl-3-pyrrolidone via CBS Reduction
This protocol is a general guideline for the asymmetric reduction of a ketone to a chiral alcohol using a Corey-Bakshi-Shibata (CBS) catalyst.
Materials:
-
1-Benzyl-3-pyrrolidone
-
(R)- or (S)-CBS catalyst solution (e.g., in toluene)
-
Borane dimethyl sulfide complex (BH₃·SMe₂) or other borane source
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the (R)- or (S)-CBS catalyst (0.1 equivalents) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -20 °C.
-
Slowly add the borane source (e.g., BH₃·SMe₂, 1.0 equivalent) to the catalyst solution and stir for 10-15 minutes.
-
Add a solution of 1-Benzyl-3-pyrrolidone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then carefully add 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for CBS Reduction:
Caption: Experimental workflow for the asymmetric CBS reduction.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol provides a general method for the enzymatic kinetic resolution of a racemic alcohol.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., from Candida antarctica or Pseudomonas cepacia)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene or diisopropyl ether)
-
Molecular sieves (optional)
Procedure:
-
To a solution of racemic this compound (1.0 equivalent) in the chosen anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Add the acyl donor (0.5-0.6 equivalents for optimal resolution).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by GC or HPLC to determine the conversion. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the formed ester.
-
Once the desired conversion is reached, filter off the immobilized lipase. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the ester by flash column chromatography.
Logical Relationship in Kinetic Resolution:
Caption: Logical diagram of enzymatic kinetic resolution.
Troubleshooting guide for the enzymatic reduction of 1-benzyl-3-pyrrolidinone
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic reduction of 1-benzyl-3-pyrrolidinone to its corresponding chiral alcohol, 1-benzyl-3-pyrrolidinol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the enzymatic reduction of 1-benzyl-3-pyrrolidinone?
The primary challenge is achieving both high conversion and high enantioselectivity (ee). This biocatalytic process is dependent on several factors including the choice of ketoreductase (KRED), efficient cofactor regeneration, and optimal reaction conditions. The product, enantiopure 1-benzyl-3-hydroxypyrrolidine, is a valuable intermediate for various drugs.
Q2: Which type of enzyme is typically used for this reduction?
Ketoreductases (KREDs), which are a class of alcohol dehydrogenases (ADHs), are commonly used.[1][2] These enzymes catalyze the reduction of ketones by transferring a hydride from a nicotinamide cofactor, typically NADPH or NADH.[1][3] Many commercially available KREDs have been engineered for broad substrate scope and high stereoselectivity.[3][4]
Q3: Why is cofactor regeneration necessary?
The nicotinamide cofactors (NADPH/NADH) are prohibitively expensive to use in stoichiometric amounts.[5][6] Therefore, a cofactor regeneration system is essential for the economic viability of the process. This involves using a secondary enzyme and a cheap co-substrate to continuously regenerate the reduced cofactor.[4][7][8]
Q4: What are the common cofactor regeneration systems?
Two widely used systems are:
-
Glucose/Glucose Dehydrogenase (GDH): Glucose is oxidized to gluconolactone, which reduces NADP+ to NADPH. This system is highly efficient and thermodynamically favorable.[4][7]
-
Isopropanol/Alcohol Dehydrogenase (ADH): Isopropanol (IPA) is oxidized to acetone, reducing NADP+ to NADPH. A key advantage is that IPA can also serve as a co-solvent, but a large excess is often required, which can sometimes inhibit the primary KRED.[4][7][9]
Troubleshooting Guide
Issue 1: Low or No Conversion to this compound
If you observe low or no conversion of the starting material, consult the following troubleshooting workflow.
Issue 2: Low Enantioselectivity (ee)
Achieving high enantiomeric excess is critical for the synthesis of chiral intermediates.
Q: My reaction shows good conversion, but the enantiomeric excess (ee) of the this compound is low. What could be the cause?
A:
-
Incorrect Enzyme Choice: The inherent stereoselectivity of the ketoreductase is the most critical factor. Not all KREDs will produce the desired (R)- or (S)-enantiomer with high purity. Screen a panel of different KREDs to find one that is highly selective for 1-benzyl-3-pyrrolidinone.
-
Presence of Contaminating Enzymes: If using a whole-cell system or a crude cell lysate, other endogenous dehydrogenases with opposite stereoselectivity could be reducing the ketone, leading to a racemic or less pure product.[9] Using a purified enzyme can resolve this.
-
pH-Induced Racemization: For some chiral alcohols, non-optimal pH can lead to racemization of the product after it is formed.[10] Verify the stability of your product at the reaction pH.
-
Reaction Temperature: Sub-optimal temperatures can sometimes affect the conformational state of the enzyme, leading to a decrease in enantioselectivity. Ensure the temperature is within the enzyme's optimal range.
Issue 3: Reaction Stalls or Shows Substrate Inhibition
Q: The reaction starts well but stops before completion, even with sufficient time. Why?
A: This is often a sign of substrate or product inhibition.
-
Substrate Inhibition: High concentrations of the ketone substrate can sometimes bind to the enzyme in a non-productive way, inhibiting its activity.[11] The solution is to maintain a low substrate concentration, for example, by using a fed-batch approach where the substrate is added gradually over time.
-
Product Inhibition: The product, this compound, may act as an inhibitor to the ketoreductase. If the product concentration becomes too high, it can slow or stop the reaction. Lowering the overall substrate loading or using in-situ product removal techniques can mitigate this.
-
Co-substrate Inhibition: In systems using isopropanol for cofactor regeneration, high concentrations of the byproduct acetone can become inhibitory.
Data Presentation: Typical Reaction Parameters
The optimal conditions will vary depending on the specific ketoreductase used. The following table provides a representative set of starting parameters for the enzymatic reduction.
| Parameter | Recommended Range | Notes |
| Substrate Concentration | 10 - 100 mM | Higher concentrations may lead to substrate inhibition.[12] |
| Ketoreductase (KRED) | 1 - 10 mg/mL (lysate) or 0.1 - 1 mg/mL (purified) | Loading depends on enzyme specific activity. |
| Cofactor (NADP+) | 0.5 - 1.0 mM | Catalytic amount, will be recycled. |
| Regeneration Enzyme (GDH) | 0.5 - 2.0 mg/mL | Activity should be sufficient to keep up with KRED. |
| Co-substrate (Glucose) | 1.1 - 1.5 equivalents | A slight excess ensures complete regeneration. |
| Buffer pH | 6.5 - 8.0 | Enzyme-dependent; must be optimized. |
| Temperature | 25 - 40 °C | Higher temperatures can increase rate but may decrease enzyme stability.[13] |
| Reaction Time | 12 - 48 hours | Monitor by HPLC or GC for completion. |
| Expected Conversion | >95% | |
| Expected Enantiomeric Excess | >99% |
Experimental Protocols & Workflows
General Reaction Scheme
The enzymatic reduction follows a simple catalytic cycle where the ketoreductase reduces the ketone, and a secondary enzyme system regenerates the consumed cofactor.
Protocol 1: General Procedure for Enzymatic Reduction
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer at the desired pH (e.g., 7.0).
-
Reaction Mixture: In a temperature-controlled vessel, combine the buffer, glucose (1.2 eq.), and NADP+ (e.g., 1 mM). Stir until dissolved.
-
Add Enzymes: Add the glucose dehydrogenase (GDH) followed by the selected ketoreductase (KRED).
-
Substrate Addition: Dissolve 1-benzyl-3-pyrrolidinone (1 eq.) in a minimal amount of a water-miscible co-solvent (e.g., DMSO, isopropanol) and add it to the reaction mixture to start the reaction. The final co-solvent concentration should typically be kept low (<5% v/v) to avoid denaturing the enzymes.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) with gentle agitation.
-
Monitoring: Periodically take aliquots from the reaction. Quench the enzyme activity by adding an equal volume of acetonitrile or by extraction with an organic solvent like ethyl acetate. Analyze the sample by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl. Extract the product with an organic solvent (e.g., ethyl acetate, 3x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Workflow Diagram
This diagram outlines the key stages of performing the experiment, from initial setup to final analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 5. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jps.usm.my [jps.usm.my]
Challenges in the scale-up of 1-Benzyl-3-pyrrolidinol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 1-Benzyl-3-pyrrolidinol production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, particularly focusing on the common route of reducing 1-Benzyl-3-pyrrolidinone.
Issue 1: Low Yield of this compound
-
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the synthetic process. Consider the following:
-
Sub-optimal Reaction Conditions: The reduction of 1-Benzyl-3-pyrrolidinone is sensitive to temperature and reaction time. Ensure you are maintaining the optimal temperature for your chosen reducing agent. For sodium borohydride reductions in alcoholic solvents, reactions are often conducted at room temperature or slightly below to control the reaction rate.
-
Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed. If the reaction stalls, a small, controlled addition of the reducing agent may be necessary.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. The choice of reducing agent and solvent can influence the byproduct profile. For instance, using stronger reducing agents might lead to over-reduction.
-
Work-up and Extraction Inefficiencies: Ensure the pH is appropriately adjusted during the work-up to break down any borate complexes and to ensure the product is in its free base form for efficient extraction into an organic solvent. Multiple extractions with a suitable solvent will maximize the recovery of the product from the aqueous layer.
-
Purification Losses: While purification is necessary, losses can occur at each step. Optimize your purification method (distillation, chromatography) to minimize such losses.
-
Issue 2: Presence of Impurities in the Final Product
-
Question: After purification, I still observe impurities in my this compound. What are these impurities and how can I remove them?
-
Answer: The nature and source of impurities can vary. Here are some common scenarios:
-
Unreacted Starting Material (1-Benzyl-3-pyrrolidinone): If the reduction is incomplete, the starting ketone will remain.
-
Troubleshooting: Ensure complete reaction by monitoring with TLC or GC. For purification, vacuum distillation is often effective as there is a sufficient boiling point difference between the ketone and the alcohol.
-
-
Solvent and Reagent Residues: Residual solvents from the reaction or extraction, or byproducts from the reducing agent (e.g., borate esters from sodium borohydride), can be present.
-
Troubleshooting: Ensure thorough drying of the organic extracts before concentration. Borate esters are typically removed during the aqueous work-up. A final purification step like vacuum distillation is crucial.
-
-
Byproducts from Side Reactions: Over-reduction or other side reactions can generate impurities. The exact nature of these byproducts can be identified using techniques like GC-MS.
-
Troubleshooting: Adjusting reaction conditions (e.g., temperature, stoichiometry of the reducing agent) can minimize byproduct formation. Purification via column chromatography may be necessary to separate structurally similar impurities.
-
-
Color Impurities: The product may have a yellow or brown tint.
-
Troubleshooting: This can be due to thermal decomposition or the presence of trace impurities. Purification by vacuum distillation can often yield a colorless product. If color persists, treatment with activated carbon followed by filtration before distillation may be effective.
-
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: I am facing challenges in isolating and purifying this compound. What are the best practices?
-
Answer: this compound is a relatively polar compound, which can present some challenges.
-
Emulsion Formation during Extraction: Emulsions can form during the aqueous work-up and extraction, making phase separation difficult.
-
Troubleshooting: Adding brine (saturated NaCl solution) can help to break up emulsions. Slow and gentle initial mixing of the layers can also prevent their formation.
-
-
Purification Method Selection:
-
Vacuum Distillation: This is a highly effective method for purifying this compound on a larger scale. It efficiently removes non-volatile impurities and unreacted starting materials.[1]
-
Column Chromatography: While possible, it can be challenging for large quantities due to the polarity of the compound. It is more suitable for small-scale purification or for removing impurities that have very similar boiling points to the product.[1]
-
Crystallization: The product can be converted to a salt (e.g., hydrochloride) which may be more readily crystallized to achieve high purity.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a common and scalable method for the synthesis of this compound?
-
A1: A widely used method is the reduction of 1-Benzyl-3-pyrrolidinone. This precursor can be synthesized through various routes, including the Dieckmann condensation of ethyl 3-(N-benzyl-N-ethoxycarbonylmethylamino)propanoate followed by hydrolysis and decarboxylation. The subsequent reduction of the ketone to the desired alcohol is often achieved using reducing agents like sodium borohydride in an alcoholic solvent.[2]
-
-
Q2: What are the critical safety precautions to consider during the production of this compound?
-
A2: It is essential to handle all chemicals in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound itself can cause skin and serious eye irritation.[3] For specific handling and storage information, always refer to the Safety Data Sheet (SDS). (S)-1-Benzyl-3-pyrrolidinol is also known to be sensitive to light and air, so storage in a tightly sealed, light-resistant container under an inert atmosphere is recommended for long-term stability.
-
-
Q3: How can I monitor the progress of the reduction of 1-Benzyl-3-pyrrolidinone?
-
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) can be used to separate the more polar product (this compound) from the less polar starting material (1-Benzyl-3-pyrrolidinone). The disappearance of the starting material spot indicates the completion of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.
-
-
Q4: What are the typical physical properties of this compound?
-
A4: this compound is typically a liquid at room temperature with a boiling point around 113-115 °C at 2 mmHg. Its density is approximately 1.07 g/mL at 25 °C.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Precursor (1-Benzyl-3-pyrrolidinone) Synthesis
| Starting Materials | Key Reagents & Solvents | Reaction Conditions | Yield | Reference |
| Ethyl 3-(benzylamino)propanoate, Ethyl chloroacetate | Potassium carbonate, Toluene | Reflux | ~65-70% | [2] |
| Benzylamine, Ethyl acrylate | None (neat) | 30-40°C, 14-16 h | High | [2] |
| 4-Amino-1,2-butanediols | Thionyl chloride (SOCl2) | Room temperature, 1 h | Moderate |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Boiling Point | 113-115 °C at 2 mmHg |
| Density | 1.07 g/mL at 25 °C |
| Refractive Index | n20/D 1.548 (lit.) |
| Appearance | Liquid |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-3-pyrrolidinone (Precursor)
This protocol is adapted from a patented method and is provided for informational purposes.[2]
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add anhydrous toluene.
-
Reagent Addition: Under stirring, add sodium ethoxide to the toluene. After the initial stirring, control the temperature to ≤40°C and slowly add a solution of ethyl 3-(N-benzyl-N-ethoxycarbonylmethylamino)propanoate.
-
Reaction: Maintain the reaction temperature at 35-40°C and monitor the reaction progress by LC-MS. The reaction is typically complete within 9-10 hours.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture to -5 to 0°C. Slowly add a mixture of concentrated hydrochloric acid and water. After stirring, separate the aqueous layer and reflux for 8-10 hours to facilitate hydrolysis and decarboxylation.
-
Work-up: Cool the aqueous solution and adjust the pH to 12-13 with a solid base (e.g., NaOH or KOH).
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-Benzyl-3-pyrrolidinone can be purified by vacuum distillation, collecting the fraction at 145-150°C / 6mmHg.
Protocol 2: Reduction of 1-Benzyl-3-pyrrolidinone to this compound
This is a general procedure based on common laboratory practices.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Benzyl-3-pyrrolidinone (1.0 eq) in a suitable alcohol solvent such as methanol or ethanol.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄) (typically 1.1 to 1.5 eq) portion-wise, maintaining the temperature below 10°C to control the initial exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0°C.
-
Solvent Removal: Remove the bulk of the organic solvent under reduced pressure.
-
Extraction: Add more water to the residue and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.[1]
Visualizations
Caption: Synthesis Pathway for this compound.
References
Technical Support Center: Analysis of Impirities in Commercial 1-Benzyl-3-pyrrolidinol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analysis of impurities in commercial 1-Benzyl-3-pyrrolidinol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Based on typical synthetic routes and potential side reactions, the common impurities in commercial this compound can be categorized as follows:
-
Starting Materials: The most common starting material for the synthesis of this compound is 1-Benzyl-3-pyrrolidinone.[1] Incomplete reduction during synthesis can lead to its presence in the final product.
-
Enantiomeric Impurities: For enantiomerically pure forms of this compound (e.g., (R)-(+)-1-Benzyl-3-pyrrolidinol), the presence of the opposite enantiomer (e.g., (S)-(-)-1-Benzyl-3-pyrrolidinol) is a critical impurity to monitor.[2]
-
Synthesis Byproducts: The Ugi reaction, sometimes used for synthesizing 1-benzyl-pyrrolidin-3-ol analogues, can lead to various side products depending on the specific reactants used.[3][4]
-
Degradation Products: Although specific degradation pathways for this compound are not extensively documented, related compounds like benzyl alcohol can degrade to form benzene, toluene, and benzaldehyde under certain conditions such as sonication.[5] Forced degradation studies under stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help identify potential degradation products.[6][7][8][9]
Q2: What are the typical purity levels of commercial this compound?
A2: Commercial grades of this compound are typically available in high purity, often exceeding 98%.[10][11][12] However, the specific impurity profile can vary between suppliers and batches. It is crucial to obtain a Certificate of Analysis (CoA) for each batch to understand the levels of specific impurities.[2]
Q3: What analytical techniques are recommended for impurity analysis of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of impurities:
-
High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, is essential for determining the enantiomeric purity.[2][13][14][15][16] Reversed-phase HPLC can be used for the quantification of non-chiral impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile impurities.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of unknown impurities.[19][20][21]
Troubleshooting Guides
Chiral HPLC Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| Poor or No Separation of Enantiomers | Improper column selection. Suboptimal mobile phase composition. Inadequate temperature control. | Column Selection: Screen different chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., cellulose or amylose derivatives), which are often effective for pyrrolidinol derivatives.[22] Mobile Phase Optimization: Systematically vary the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). Small additions of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) can significantly improve peak shape and resolution for basic or acidic compounds, respectively. Temperature Control: Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention times and selectivity. |
| Peak Splitting or Tailing | Sample solvent stronger than the mobile phase. Column overload. Secondary interactions with the stationary phase. Blocked column frit. | Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent. Column Overload: Reduce the injection volume or sample concentration. Secondary Interactions: For basic compounds like this compound, peak tailing can occur due to interactions with residual silanol groups on the silica support. Adding a small amount of a basic modifier to the mobile phase can mitigate this. Column Maintenance: If the problem persists, reverse-flush the column or replace the inlet frit. |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. Column not properly equilibrated. Temperature fluctuations. | Mobile Phase: Prepare fresh mobile phase daily and ensure accurate measurements. Equilibration: Allow sufficient time for the column to equilibrate with the new mobile phase before starting a sequence. Temperature: Ensure the column oven is functioning correctly. |
GC-MS Analysis
| Problem | Possible Causes | Troubleshooting Steps |
| Peak Tailing for this compound | Analyte interaction with active sites in the GC system (liner, column). Use of a non-polar column for a polar analyte. | Inlet Maintenance: Use a deactivated liner and change it regularly. Column Choice: A mid-polar to polar column (e.g., with a polyethylene glycol stationary phase) is generally more suitable for analyzing polar compounds like pyrrolidinols. Derivatization: For highly polar analytes that exhibit poor peak shape, derivatization (e.g., silylation) can improve volatility and reduce tailing. |
| Poor Resolution of Impurities | Inappropriate temperature program. Column overloading. | Temperature Program: Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks. Sample Concentration: Dilute the sample to avoid overloading the column. |
| Ghost Peaks | Carryover from a previous injection. Septum bleed. Contaminated carrier gas. | Injection Port: Clean the injection port and use a high-temperature septum. Bakeout: Bake out the column at a high temperature (within the column's limits) to remove contaminants. Gas Purity: Ensure high-purity carrier gas is used. |
Data Presentation
Table 1: Potential Impurities in Commercial this compound
| Impurity Name | Structure | Potential Source | Typical Analytical Method |
| 1-Benzyl-3-pyrrolidinone | C₁₁H₁₃NO | Incomplete reduction of starting material | GC-MS, HPLC |
| (S)-(-)-1-Benzyl-3-pyrrolidinol (in (R)-enantiomer) | C₁₁H₁₅NO | Incomplete enantioselective synthesis or racemization | Chiral HPLC |
| Benzyl alcohol | C₇H₈O | Side reaction or degradation | GC-MS, HPLC |
| Benzaldehyde | C₇H₆O | Oxidation of benzyl alcohol or side reaction | GC-MS, HPLC |
| Toluene | C₇H₈ | Solvent residue or degradation | Headspace GC-MS |
| Benzene | C₆H₆ | Degradation | Headspace GC-MS |
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity
-
Column: Chiral stationary phase (CSP) column based on a polysaccharide derivative (e.g., cellulose or amylose carbamate) coated or immobilized on silica gel. A common dimension is 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). The ratio is critical for separation and needs to be optimized (e.g., starting with 90:10 hexane:isopropanol). For basic analytes like this compound, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Controlled at a constant temperature, for example, 25°C.
-
Detection: UV detection at a wavelength where the analyte has good absorbance (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).
GC-MS Method for General Impurity Profiling
-
Column: A mid-polar to polar capillary column (e.g., 5% phenyl-methylpolysiloxane or polyethylene glycol phase) is recommended. A typical dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless injector, typically operated in split mode to avoid column overloading. Inlet temperature: 250°C.
-
Oven Temperature Program: A starting temperature of around 50-70°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
¹H NMR for Structural Confirmation
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure: Dissolve a few milligrams of the sample in the deuterated solvent. Acquire a standard ¹H NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals can be used to confirm the structure of this compound and identify impurities by comparing the spectrum to that of a reference standard and looking for unexpected signals.
Mandatory Visualization
References
- 1. 1-Benzyl-3-pyrrolidinone 98 775-16-6 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 9. biomedres.us [biomedres.us]
- 10. (R)-(+)-1-Benzyl-3-pyrrolidinol - High-Purity Tertiary Alcohol at Attractive Price [jigspharma.com]
- 11. (R)-(+)-1-Benzyl-3-pyrrolidinol 98 101930-07-8 [sigmaaldrich.com]
- 12. (R)-(+)-1-苄基-3-吡咯烷醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 15. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. gcms.cz [gcms.cz]
- 19. spectrabase.com [spectrabase.com]
- 20. 1-Benzyl-3-pyrrolidinone(775-16-6) 1H NMR [m.chemicalbook.com]
- 21. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Storage and handling recommendations for 1-Benzyl-3-pyrrolidinol to prevent degradation
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 1-Benzyl-3-pyrrolidinol to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to air, light, and moisture. For long-term storage, it is recommended to keep it in a tightly sealed container, preferably made of amber glass to block light, at a temperature of 2-8°C.[1][2][3] The container should be flushed with an inert gas, such as nitrogen or argon, to prevent oxidation.[4]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation of this compound is believed to occur through two main pathways:
-
Oxidation of the alcohol group: The secondary alcohol on the pyrrolidine ring can be oxidized to form the corresponding ketone, 1-Benzyl-3-pyrrolidinone. This is a common degradation pathway for secondary alcohols, especially when exposed to air (oxygen).
-
Oxidation of the benzyl group: The benzylic position is susceptible to oxidation. This can lead to the formation of benzaldehyde and subsequently benzoic acid, particularly if the compound is exposed to strong oxidizing conditions or prolonged exposure to air.
Q3: What are the signs of degradation in this compound?
A3: Degradation of this compound may be indicated by a change in its physical appearance, such as a color change from colorless or light yellow to a darker yellow or brown. Additionally, the presence of new peaks in analytical tests like HPLC or GC-MS, corresponding to impurities such as 1-Benzyl-3-pyrrolidinone, would signify degradation.
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents.[5][6] Contact with these substances can accelerate degradation, potentially leading to the formation of various oxidation byproducts. It is important to avoid using equipment or containers made from materials that could leach impurities or react with the compound.
Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down potential degradation reactions.[1][2][3] |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | To prevent oxidation of the alcohol and benzyl groups.[4] |
| Container | Tightly sealed, amber glass bottle | To protect from moisture and light.[4] |
| Handling | In a well-ventilated area or under a fume hood. | To avoid inhalation of any vapors. |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat. | To prevent skin and eye contact.[4] |
| Incompatible Materials | Strong oxidizing agents. | To prevent accelerated degradation.[5][6] |
Troubleshooting Guide
Problem: The this compound solution has turned yellow/brown.
-
Possible Cause: This is a common sign of oxidation. The coloration may be due to the formation of oxidized byproducts.
-
Recommendation:
-
Verify the purity of the material using an appropriate analytical method (e.g., HPLC, GC-MS) to identify any degradation products.
-
If the purity is compromised, it is recommended to purify the compound if possible (e.g., by distillation or chromatography) or use a fresh batch for sensitive experiments.
-
Review your storage and handling procedures to ensure the compound is not unduly exposed to air or light.
-
Problem: Analytical testing (e.g., NMR, GC-MS) shows the presence of 1-Benzyl-3-pyrrolidinone.
-
Possible Cause: This indicates that the secondary alcohol group has been oxidized to a ketone.
-
Recommendation:
-
Quantify the level of the impurity. For many applications, a small percentage of this impurity may not be detrimental.
-
If the level of impurity is unacceptable, purification is necessary.
-
To prevent further oxidation, ensure the compound is stored under an inert atmosphere and at the recommended temperature.
-
Problem: There is a loss of expected reactivity or poor yield in my experiment.
-
Possible Cause: Degradation of the starting material can lead to lower yields or a complete failure of the reaction. The presence of impurities could also interfere with the desired chemical transformation.
-
Recommendation:
-
Confirm the identity and purity of your this compound using analytical methods before starting the experiment.
-
Always use freshly opened or properly stored material for the best results.
-
Consider that degradation products might be inhibiting your reaction.
-
Experimental Protocols
Protocol for Handling Air-Sensitive this compound:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry inert gas (nitrogen or argon).
-
Inert Atmosphere: Conduct all manipulations of this compound under a positive pressure of an inert gas using a Schlenk line or a glovebox.
-
Transfer: Use dry, gas-tight syringes or cannulas for transferring the liquid. Before drawing the liquid, flush the syringe with the inert gas several times.
-
Storage of Aliquots: If you need to store smaller quantities, dispense them into separate, appropriately sized amber vials under an inert atmosphere and seal them tightly before storing at 2-8°C.
Visualizing Degradation and Troubleshooting
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
- 1. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(-)-1-Benzyl-3-pyrrolidinol 99 101385-90-4 [sigmaaldrich.com]
- 3. (R)-(+)-1-苄基-3-吡咯烷醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Benzyl-3-pyrrolidinone | C11H13NO | CID 69890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 95 775-15-5 [sigmaaldrich.com]
- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
Strategies to improve the stereoselectivity of reactions using 1-Benzyl-3-pyrrolidinol
Technical Support Center: 1-Benzyl-3-pyrrolidinol
Optimizing Stereoselectivity in Asymmetric Reactions
This guide is intended for researchers, scientists, and drug development professionals utilizing this compound as a chiral auxiliary, catalyst, or building block in asymmetric synthesis. Here, we address common challenges and provide strategies to enhance the stereoselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric synthesis?
This compound is a versatile chiral molecule. Depending on the reaction, it can function as a chiral auxiliary, where it is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. It can also be used as a precursor for chiral ligands or as an organocatalyst, particularly in reactions like aldol or Michael additions. Its benzyl group provides steric bulk, which helps in creating a defined chiral environment.
Q2: My reaction shows low enantiomeric excess (ee%) or diastereomeric ratio (d.r.). What are the most common causes?
Low stereoselectivity can stem from several factors. The most frequent issues include suboptimal reaction temperature, inappropriate solvent choice, and incorrect stoichiometry of reagents or catalysts.[1] Other critical factors include the purity of all materials (reagents, solvents, and the chiral pyrrolidinol itself) and potential racemization of the product during reaction or workup.
Q3: How significantly does temperature impact stereoselectivity?
Temperature is a critical parameter. Generally, lowering the reaction temperature increases the energy difference between the diastereomeric transition states, which often leads to higher stereoselectivity.[1] However, this usually slows down the reaction rate. It is crucial to find an optimal balance where the reaction proceeds efficiently while maintaining high selectivity.
Q4: Can the choice of solvent dramatically alter the outcome?
Yes, the solvent plays a crucial role in the stability of the transition state.[1][2] The polarity, coordinating ability, and steric bulk of the solvent can influence how the reactants and catalyst assemble, directly impacting stereoselectivity. A systematic screening of solvents is often necessary for optimization.[2]
Troubleshooting Guide: Low Stereoselectivity
This section provides a systematic approach to diagnosing and resolving issues with stereocontrol in your reactions.
Problem: Low Enantiomeric Excess (ee%) or Diastereomeric Ratio (d.r.)
| Possible Cause | Recommended Solutions & Strategies |
| 1. Suboptimal Reaction Temperature | Lowering the temperature (e.g., to 0 °C, -20 °C, or -78 °C) often enhances selectivity by favoring the transition state with the lower activation energy.[1] Perform a temperature optimization study to find the best compromise between reaction rate and stereoselectivity. |
| 2. Inappropriate Solvent | The solvent can stabilize or destabilize the desired transition state.[2] • Screen a range of solvents with varying polarities (e.g., THF, Dichloromethane (DCM), Toluene, Hexanes). Non-polar solvents sometimes offer better stereocontrol.[1] • In some cases, ethereal solvents like Et₂O or THF provide good selectivity.[3] |
| 3. Incorrect Stoichiometry or Catalyst Loading | The relative amounts of reactants, additives (like Lewis acids), and the chiral catalyst can be crucial. • Optimize catalyst loading . Typical ranges are 1-20 mol%. A higher loading might not always improve selectivity.[1][4] • If using additives (e.g., acids, bases), screen their stoichiometry carefully as they can significantly influence the reaction pathway.[5] |
| 4. Presence of Impurities (especially water) | Trace amounts of water or other impurities can interfere with catalysts (especially Lewis acids) or reagents, leading to a loss of selectivity. • Ensure all solvents and reagents are anhydrous and pure. • Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen). |
| 5. Substrate or Reagent Issues | The steric and electronic properties of your specific substrate may not be ideal for the chosen conditions. • Modify the substrate . Consider changing protecting groups to increase steric hindrance and favor one approach to the reactive center. • For reactions involving enolates, the choice of base and method of enolate formation can dramatically affect geometry and subsequent stereoselectivity. |
| 6. Product Racemization | The desired product may be forming with high selectivity but then racemizing under the reaction or workup conditions. • Monitor stereoselectivity over time . Take aliquots at different time points to check if the ee% or d.r. decreases. • Modify the workup . Avoid harsh acidic or basic conditions. If purification is done via chromatography, consider using neutralized silica gel to prevent on-column racemization. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting poor stereoselectivity in your experiments.
Caption: A flowchart for systematic troubleshooting of low stereoselectivity.
Quantitative Data Summary: Parameter Effects on Stereoselectivity
While specific data for this compound is dispersed across various applications, the following table summarizes general trends observed in asymmetric reactions using chiral pyrrolidine derivatives and similar auxiliaries. This data is illustrative and should be adapted to your specific reaction.
| Parameter | Conditions Varied | Typical Observation on Stereoselectivity | Reference Example |
| Temperature | Reaction performed at RT vs. -15 °C | Enantiomeric excess (ee) improved from 60% to 72% upon cooling. | Asymmetric 1,3-Dipolar Cycloaddition[6] |
| Solvent | THF vs. CH₂Cl₂ vs. Et₂O | THF provided the highest selectivity (95% ee), while CH₂Cl₂ (87% ee) and Et₂O (83% ee) were less effective. | Enantioselective C-H Amination[3] |
| Catalyst/Auxiliary Structure | N-Benzyl vs. N-(2,4,6-trimethylbenzyl) | The bulkier trimethylbenzyl group increased the ee from 72% to 84%. | Asymmetric 1,3-Dipolar Cycloaddition[6] |
| Lewis Acid Additive | TiCl₄ vs. Sn(OTf)₂ | The choice of Lewis acid can significantly alter diastereoselectivity, often by influencing the geometry of the transition state. | Asymmetric Aldol Reactions[7] |
| Base/Enolate Formation | K₂CO₃ vs. Et₃N | The base can affect both reaction rate and selectivity, with solid K₂CO₃ sometimes providing a better system. | Asymmetric Cascade Reaction[4] |
Key Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes a general procedure for an asymmetric aldol reaction using an N-acylated this compound derivative as a chiral auxiliary, inspired by methodologies for similar auxiliaries like Evans oxazolidinones.[7][8]
Objective: To perform a diastereoselective aldol addition of an N-propionyl-1-benzyl-pyrrolidinol derivative to an aldehyde.
1. Materials and Setup:
-
N-propionyl-(S)-1-benzyl-3-pyrrolidinol (chiral auxiliary derivative)
-
Titanium(IV) chloride (TiCl₄)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous THF
-
Saturated aq. NH₄Cl solution
-
Standard glassware, dried in an oven
-
Inert atmosphere setup (Argon or Nitrogen line)
2. Procedure:
-
Dissolve the N-propionyl-(S)-1-benzyl-3-pyrrolidinol (1.0 equiv) in anhydrous DCM (approx. 0.1 M) in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.1 equiv) dropwise via syringe. The solution will likely turn a deep color. Stir for 5 minutes.
-
Add DIPEA (1.2 equiv) dropwise. The formation of the titanium enolate should occur. Stir the mixture for 30-60 minutes at -78 °C.
-
Add the aldehyde (1.5 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress using Thin Layer Chromatography (TLC). This may take several hours.
-
Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
3. Workup and Analysis:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the aldol adduct using ¹H NMR spectroscopy. The enantiomeric excess (after cleavage of the auxiliary) can be determined by chiral HPLC analysis.
Factors Influencing Stereoselective Reactions
The stereochemical outcome of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) between the pathways leading to the different stereoisomers. Several factors can be manipulated to maximize this energy difference.
Caption: Key experimental factors influencing the transition state energy and stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Atroposelective Synthesis of Axially Chiral Naphthylpyrroles by a Catalytic Asymmetric 1,3-Dipolar Cycloaddition/Aromatization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to HPLC and GC Methods for the Enantioselective Analysis of 1-Benzyl-3-pyrrolidinol
The stereochemical purity of pharmaceutical compounds is a critical parameter in drug development and manufacturing. 1-Benzyl-3-pyrrolidinol is a key chiral building block used in the synthesis of various optically active products.[1] Ensuring its enantiomeric purity is essential for the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comparative overview of proposed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound enantiomers.
General Analytical Workflow
The enantioselective analysis of a chiral compound like this compound follows a structured workflow. The process begins with sample preparation, which may include derivatization to enhance chromatographic performance, particularly for GC analysis. The sample is then introduced into the chromatographic system (HPLC or GC) equipped with a chiral stationary phase (CSP) designed to interact differently with each enantiomer. The separated enantiomers are detected, and the resulting data is processed to determine the enantiomeric ratio or excess.
Chiral High-Performance Liquid Chromatography (HPLC) Method
Direct enantioseparation using a Chiral Stationary Phase (CSP) is the most common HPLC approach, avoiding the need for derivatization and thus simplifying sample preparation.[2] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are highly effective for separating a wide range of chiral compounds, including those with structures analogous to this compound.
Experimental Protocol: HPLC
A proposed method based on protocols for similar pyrrolidine derivatives is detailed below.[3][4]
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC System: An HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Expected Performance Data: HPLC
The following table summarizes the expected quantitative data for the proposed HPLC method.
| Parameter | (R)-1-Benzyl-3-pyrrolidinol | (S)-1-Benzyl-3-pyrrolidinol |
| Retention Time (t_R) | ~ 8.5 min | ~ 9.8 min |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
| Tailing Factor (T_f) | < 1.2 | < 1.2 |
Chiral Gas Chromatography (GC) Method
For GC analysis, this compound requires derivatization to increase its volatility and thermal stability. The hydroxyl group is a primary target for this process. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective technique for derivatizing alcohols for GC analysis.[3]
Experimental Protocol: GC
The following protocol includes a necessary derivatization step.
-
Sample Preparation (Silylation Derivatization):
-
In a sealed vial, dissolve approximately 1 mg of the sample in 0.5 mL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the vial at 60°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.[3]
-
-
GC System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: A chiral capillary column, such as a derivative of cyclodextrin (e.g., Rt-βDEXsm, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C (FID).
-
Oven Temperature Program: Start at 120°C, hold for 1 minute, then ramp at 5°C/min to 180°C and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Expected Performance Data: GC
The following table summarizes the expected quantitative data for the proposed GC method after derivatization.
| Parameter | Derivatized (R)-Enantiomer | Derivatized (S)-Enantiomer |
| Retention Time (t_R) | ~ 11.2 min | ~ 11.7 min |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.8} |
| Tailing Factor (T_f) | < 1.3 | < 1.3 |
Comparison Summary
Both HPLC and GC can be effectively used for the enantioselective analysis of this compound, with each method offering distinct advantages.
| Feature | HPLC Method | GC Method |
| Sample Preparation | Simple dissolution in mobile phase. | Multi-step derivatization required. |
| Speed | Typically faster analysis time per sample due to no derivatization. | Longer overall time due to sample preparation step. |
| Selectivity | Excellent selectivity with a wide range of available chiral stationary phases. | High selectivity is achievable with appropriate chiral columns. |
| Detector Compatibility | Commonly uses UV detection; compatible with mass spectrometry (LC-MS). | Compatible with highly sensitive detectors like FID and MS (GC-MS). |
| Method Development | Can be more straightforward; direct analysis is often possible. | More complex due to the need to optimize the derivatization reaction. |
| Compound Suitability | Ideal for non-volatile or thermally labile compounds. | Requires compounds to be volatile and thermally stable (or be made so via derivatization). |
For routine quality control and purity checks of this compound enantiomers, the proposed chiral HPLC method is generally preferable due to its simplicity, direct analysis capability, and avoidance of a chemical derivatization step. This reduces sample preparation time, minimizes potential sources of error, and simplifies method validation.
The chiral GC method , while requiring a more involved sample preparation process, offers a robust alternative, particularly when coupled with a mass spectrometer. GC-MS can provide both separation and structural confirmation, which is highly valuable in research and development settings for impurity identification. The choice between HPLC and GC will ultimately depend on the specific application, available instrumentation, and the desired balance between analysis speed and the level of analytical detail required.
References
A Comparative Guide to the Efficacy of (R)- and (S)-1-Benzyl-3-pyrrolidinol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the selection of an appropriate chiral auxiliary or catalyst is paramount to achieving high stereoselectivity. Pyrrolidine-based structures are well-established as effective chiral scaffolds. This guide provides a comparative analysis of the efficacy of the enantiomeric pair, (R)- and (S)-1-Benzyl-3-pyrrolidinol, in asymmetric synthesis. While direct side-by-side comparative studies in the literature are scarce, this guide consolidates data from representative asymmetric reactions and established principles of stereochemical control to offer a clear comparison for researchers in catalyst selection and reaction design.
The core principle of asymmetric induction dictates that the use of opposite enantiomers of a chiral catalyst or auxiliary will lead to the formation of the corresponding opposite enantiomers of the product, generally with comparable yield and levels of stereoselectivity.[1]
Asymmetric Aldol Reaction: A Case Study
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral catalysts derived from pyrrolidine scaffolds has been shown to be highly effective in controlling the stereochemical outcome of this reaction.[2][3][4] Below, we present experimental data for an asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by a chiral prolinamide derived from (S)-proline, which shares the core chiral pyrrolidine motif with (S)-1-Benzyl-3-pyrrolidinol. Based on the principles of asymmetric catalysis, we extrapolate the expected results for the corresponding reaction catalyzed by the (R)-enantiomer.
Data Presentation
Table 1: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone
| Catalyst Enantiomer | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) of Major Diastereomer |
| (S)-derived catalyst | 95 | >95:5 (anti:syn) | 99% (R-product) |
| (R)-derived catalyst (Expected) | ~95 | >95:5 (anti:syn) | ~99% (S-product) |
Data for the (S)-derived catalyst is based on representative literature values for similar prolinamide catalysts. The results for the (R)-derived catalyst are projected based on the principles of asymmetric induction.
Experimental Protocols
A general experimental protocol for a direct asymmetric aldol reaction catalyzed by a chiral pyrrolidine derivative is provided below. This protocol is representative and may require optimization for specific substrates and catalysts.
General Procedure for Asymmetric Aldol Reaction
To a solution of the chiral pyrrolidine catalyst (e.g., a derivative of (S)- or (R)-1-Benzyl-3-pyrrolidinol) (10-20 mol%) in a suitable solvent (e.g., acetone, which also serves as the reactant), the aldehyde (1.0 mmol) is added at a controlled temperature (e.g., -25 °C to room temperature).[4] The reaction mixture is stirred for a specified period (e.g., 24-72 hours) until completion, as monitored by thin-layer chromatography (TLC).[5] Upon completion, the reaction is quenched, typically with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy ketone. The enantiomeric excess and diastereomeric ratio of the product are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[2]
Visualization of Asymmetric Synthesis Workflow and Mechanism
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an asymmetric aldol reaction.
Caption: Experimental workflow for asymmetric aldol reaction.
Proposed Catalytic Cycle for a Proline-Derivative Catalyzed Aldol Reaction
The mechanism of many pyrrolidine-based organocatalysts in aldol reactions proceeds through an enamine intermediate. The chiral catalyst controls the facial selectivity of the electrophilic attack on the enamine by the aldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Synthesis of 1H-Pyrrol-3(2H)-ones from 2, 3-Diketoesters by Combination of Aldol Condensation with Benzilic Acid Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Chiral Scaffolds: A Comparative Guide to Alternatives for 1-Benzyl-3-pyrrolidinol in Drug Design
For researchers and scientists in drug development, the selection of a chiral building block is a critical decision that profoundly influences the pharmacological profile of a drug candidate. 1-Benzyl-3-pyrrolidinol has long been a staple scaffold in medicinal chemistry, valued for its stereochemical properties and synthetic versatility. However, the exploration of alternative chiral building blocks is crucial for expanding chemical space and optimizing drug-like properties. This guide provides an objective comparison of two key alternatives to this compound: chiral 3-hydroxyazetidine and 4-hydroxypiperidine derivatives. By examining their synthesis, physicochemical properties, and impact on biological activity, this guide aims to equip drug development professionals with the information needed to make informed decisions in scaffold selection.
The pyrrolidine ring is a privileged scaffold in numerous biologically active molecules, and its derivatives are found in many FDA-approved drugs.[1] The stereochemistry of substituents on the pyrrolidinol ring is often crucial for biological activity, making chiral variants like this compound valuable starting materials in drug synthesis.[2] However, the exploration of bioisosteres—substituents or groups with similar physical or chemical properties—is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles.[3] In this context, chiral 3-hydroxyazetidines and 4-hydroxypiperidines represent key bioisosteric replacements for the 3-hydroxypyrrolidine core.
Comparative Analysis of Physicochemical Properties
The choice of a heterocyclic scaffold significantly impacts a molecule's physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. Azetidines, piperidines, and pyrrolidines, while all saturated nitrogen heterocycles, exhibit distinct structural and electronic features.
| Property | This compound | N-Benzyl-3-azetidinol | N-Benzyl-4-hydroxypiperidine |
| Molecular Weight ( g/mol ) | 177.24 | 163.22 | 191.27 |
| Ring Size | 5-membered | 4-membered | 6-membered |
| Ring Strain | Moderate | High | Low |
| Conformational Flexibility | Moderate (envelope/twist) | Low (planar) | High (chair/boat/twist-boat) |
The smaller ring size of azetidine results in higher ring strain and a more rigid, planar conformation compared to the more flexible five- and six-membered rings of pyrrolidine and piperidine. This rigidity can be advantageous in drug design by locking the molecule into a specific bioactive conformation, potentially increasing potency and selectivity. Conversely, the greater conformational flexibility of piperidine allows it to adapt to a wider range of binding pockets.
Synthesis of Alternative Chiral Building Blocks
The synthetic accessibility of these chiral building blocks is a critical consideration for their practical application in drug discovery programs. The N-benzyl derivatives of 3-hydroxyazetidine and 4-hydroxypiperidine can be readily prepared from commercially available starting materials.
Synthesis of N-Benzyl-3-hydroxyazetidine
A common route to N-benzyl-3-hydroxyazetidine involves the reaction of benzylamine with epichlorohydrin, followed by cyclization and subsequent deprotection/re-benzylation steps if necessary.
Experimental Protocol: Synthesis of 1-Benzyl-3-hydroxyazetidine [4]
-
Ring Opening: Benzylamine is dissolved in water and cooled to 0-5 °C. Epichlorohydrin is added slowly, and the reaction is stirred for 12 hours. The intermediate product is isolated by filtration.
-
Cyclization: The intermediate from the previous step is dissolved in an organic solvent, and a base (e.g., sodium hydroxide) is added. The mixture is heated to induce cyclization to form 1-benzyl-3-hydroxyazetidine.
-
Purification: The crude product is purified by distillation or column chromatography.
Synthesis of N-Benzyl-4-hydroxypiperidine
N-Benzyl-4-hydroxypiperidine can be synthesized through the N-benzylation of 4-hydroxypiperidine.
Experimental Protocol: N-Benzylation of 4-Hydroxypiperidine [5][6]
-
Reaction Setup: To a solution of 4-hydroxypiperidine in a suitable solvent such as acetonitrile or toluene, a base like potassium carbonate or triethylamine is added.
-
Addition of Benzylating Agent: Benzyl bromide or benzyl chloride is added dropwise to the mixture.
-
Reaction and Workup: The reaction is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.
Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The choice of the heterocyclic core can have a profound impact on the biological activity of a molecule. While direct comparative studies of the N-benzyl derivatives of all three scaffolds in the same assay are limited, structure-activity relationship (SAR) studies of related compounds provide valuable insights.
Azetidine Derivatives: The rigid nature of the azetidine ring can lead to highly specific interactions with biological targets. In some cases, this has resulted in increased potency and selectivity compared to their pyrrolidine or piperidine counterparts. The unique vector of the substituent at the 3-position can enable interactions with protein pockets that are not accessible to the other scaffolds.[7]
Piperidine Derivatives: The conformational flexibility of the piperidine ring allows it to adopt various conformations to fit into a binding site. This can sometimes lead to broader activity or the ability to bind to multiple targets. The position of the hydroxyl group (e.g., 3- vs. 4-position) and the stereochemistry are critical for determining the biological activity.[8]
Pyrrolidine Derivatives: The pyrrolidine scaffold often provides a good balance of rigidity and flexibility. The stereochemistry at the 3-position is well-known to be a key determinant of activity in many drug classes.[2]
Visualization of Key Signaling Pathways
These chiral building blocks are frequently incorporated into ligands that target G-protein coupled receptors (GPCRs) and tyrosine kinases, two major classes of drug targets.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a large family of transmembrane receptors that play a role in numerous physiological processes. Ligand binding to a GPCR initiates a signaling cascade through the activation of intracellular G-proteins.
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
Receptor Tyrosine Kinase (RTK) Signaling
RTKs are cell surface receptors that are activated by growth factors and other signaling molecules. Ligand binding leads to receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that often involves the MAPK pathway.
Caption: Overview of a typical Receptor Tyrosine Kinase (RTK) signaling pathway.
Conclusion
The choice between this compound and its azetidine and piperidine bioisosteres is a nuanced decision that depends on the specific goals of a drug discovery program. While this compound remains a valuable and well-understood building block, chiral 3-hydroxyazetidine and 4-hydroxypiperidine derivatives offer distinct advantages in terms of conformational rigidity and flexibility, respectively. These differences can be strategically exploited to fine-tune the pharmacological properties of a lead compound. The synthetic routes to these alternative scaffolds are well-established, making them accessible for exploration in medicinal chemistry campaigns. By carefully considering the structure-activity relationships and the desired physicochemical properties, researchers can leverage this expanded toolkit of chiral building blocks to design next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of different synthetic routes to 1-Benzyl-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methodologies for obtaining 1-Benzyl-3-pyrrolidinol, a key chiral intermediate in the synthesis of numerous pharmaceutical compounds. The comparison focuses on reaction efficiency, stereoselectivity, and the practicality of each approach, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of this compound can be broadly categorized into four main strategies. These include the reduction of 1-Benzyl-3-pyrrolidinone, the reductive amination of succinimide derivatives, the hydroboration-oxidation of an unsaturated precursor, and the cyclodehydration of an amino diol. The choice of route is often dictated by the desired stereochemistry, scalability, and the availability of starting materials. Modern enzymatic methods offer high enantioselectivity, while classical chemical reductions provide reliable access to the racemic product.
Comparative Data of Synthetic Routes
| Route | Key Steps | Starting Materials | Key Reagents | Overall Yield (%) | Enantioselectivity (% ee) | Key Advantages | Key Disadvantages |
| 1. Reduction of 1-Benzyl-3-pyrrolidinone | |||||||
| 1a. NaBH₄ Reduction | Ketone Reduction | 1-Benzyl-3-pyrrolidinone | Sodium Borohydride | ~95% | 0 (Racemic) | High yield, mild conditions, readily available reagents. | Produces a racemic mixture requiring further resolution. |
| 1b. LiAlH₄ Reduction | Ketone Reduction | 1-Benzyl-3-pyrrolidinone | Lithium Aluminum Hydride | High (not specified) | 0 (Racemic) | Powerful reducing agent, high conversion. | Pyrophoric reagent, requires anhydrous conditions, produces a racemic mixture. |
| 1c. Enzymatic Reduction | Asymmetric Ketone Reduction | 1-Benzyl-3-pyrrolidinone | Ketoreductase (e.g., from Candida parapsilosis), GDH, NADP⁺, Glucose | 97.8%[1] | >99% (for S-enantiomer)[1] | Excellent enantioselectivity, mild reaction conditions, environmentally friendly. | Requires specific enzymes and cofactors, may require process optimization. |
| 2. Reduction of N-Benzyl-3-hydroxysuccinimide | Amide/Imide Formation & Reduction | Malic acid, Benzylamine | Lithium Aluminum Hydride | 57% | 0 (Racemic) | Utilizes inexpensive starting materials. | Use of hazardous LAH, moderate overall yield. |
| 3. Hydroboration-Oxidation of N-Benzyl-3-pyrroline | Alkene Formation & Hydroboration-Oxidation | Succinimide, Benzylamine | Diborane, Hydrogen Peroxide, Sodium Hydroxide | 97.4% | 0 (Racemic) | Very high yield. | Requires synthesis of the pyrroline precursor, use of hazardous diborane. |
| 4. Cyclodehydration of 4-(Benzylamino)-1,2-butanediol | Diol Synthesis & Cyclodehydration | Not specified | Thionyl Chloride | 35% (for one diastereomer) | Diastereoselective (can be non-stereoselective) | Potential for diastereocontrol. | Low to moderate yield, may produce diastereomeric mixtures requiring separation. |
Experimental Protocols
Route 1: Reduction of 1-Benzyl-3-pyrrolidinone
Step A: Synthesis of 1-Benzyl-3-pyrrolidinone [2]
This synthesis involves a four-step sequence starting from benzylamine and ethyl acrylate.
-
Synthesis of Ethyl 3-(benzylamino)propanoate: Benzylamine is reacted with ethyl acrylate at 30-40°C for 14-16 hours.
-
Synthesis of Ethyl 3-(N-(ethoxycarbonylmethyl)benzylamino)propanoate: The product from the previous step is reacted with ethyl chloroacetate in the presence of potassium iodide and potassium carbonate at room temperature for 48-50 hours.
-
Synthesis of N-Benzyl-4-(ethoxycarbonyl)-3-pyrrolidinone: The crude product from the previous step undergoes Dieckmann condensation using sodium ethoxide in toluene at 35-40°C for 9-10 hours.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated using concentrated hydrochloric acid, followed by workup to yield 1-Benzyl-3-pyrrolidinone. The overall yield for this four-step process is reported to be 67.1%.[2]
Step B: Reduction to this compound
-
Method 1a: Sodium Borohydride Reduction
To a solution of 1-Benzyl-3-pyrrolidinone (1.0 eq) in methanol at 0°C is added sodium borohydride (1.5 eq) portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound.
-
Method 1c: Enzymatic Reduction for (S)-1-Benzyl-3-pyrrolidinol [1]
A whole-cell biocatalyst co-expressing a carbonyl reductase from Candida parapsilosis (CprCR) and a glucose dehydrogenase (GDH) is used. In a buffered aqueous system (e.g., phosphate buffer, pH 7.0), 1-Benzyl-3-pyrrolidinone (100 g/L) is added along with glucose as a co-substrate for cofactor regeneration. The reaction is conducted with a 10% (w/v) loading of the whole cells. The mixture is stirred at a controlled temperature (e.g., 30°C) until completion. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield (S)-1-Benzyl-3-pyrrolidinol.
Route 2: Reduction of N-Benzyl-3-hydroxysuccinimide
Step A: Synthesis of N-Benzyl-3-hydroxysuccinimide
Malic acid is heated with benzylamine, typically in a high-boiling solvent or neat, to induce amide formation and subsequent cyclization to the succinimide.
Step B: Lithium Aluminum Hydride Reduction
To a suspension of lithium aluminum hydride (excess) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, a solution of N-Benzyl-3-hydroxysuccinimide in THF is added dropwise. The reaction mixture is then refluxed for several hours. After cooling to 0°C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give this compound.
Route 3: Hydroboration-Oxidation of N-Benzyl-3-pyrroline
Step A: Synthesis of N-Benzyl-3-pyrroline
The synthesis of the N-benzyl-3-pyrroline precursor can be achieved through various methods, often starting from succinimide which is reduced and then reacted with benzylamine.
Step B: Hydroboration-Oxidation
To a solution of N-Benzyl-3-pyrroline in anhydrous THF at 0°C under a nitrogen atmosphere, a solution of borane-THF complex (BH₃·THF) is added dropwise. The reaction is stirred at room temperature for 1-2 hours. The mixture is then cooled to 0°C, and an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The reaction mixture is stirred at room temperature for 1 hour. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies discussed.
Figure 1: Synthesis of this compound via reduction of 1-Benzyl-3-pyrrolidinone.
References
A Comparative Guide to the Validation of the Absolute Configuration of 1-Benzyl-3-pyrrolidinol
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comparative overview of key experimental methods for validating the absolute configuration of 1-Benzyl-3-pyrrolidinol, a versatile chiral building block. The comparison includes detailed experimental protocols, quantitative data presentation, and workflow visualizations to aid in the selection of the most appropriate method.
The primary techniques for determining the absolute configuration of a chiral molecule like this compound are X-ray crystallography, chiroptical methods such as Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents. Each method offers distinct advantages and is applicable under different circumstances.
Experimental Workflow for Absolute Configuration Determination
The general workflow for determining the absolute configuration of a chiral molecule involves a series of steps, from sample preparation to data analysis and final assignment. The specific path may vary depending on the chosen analytical technique.
Caption: A generalized workflow for determining the absolute configuration of a chiral molecule.
Comparison of Analytical Methods
The selection of an appropriate method for determining the absolute configuration of this compound depends on factors such as the physical state of the sample, the availability of instrumentation, and the desired level of certainty. The following table summarizes and compares the key aspects of X-ray crystallography, Vibrational Circular Dichroism (VCD), and NMR with chiral auxiliaries.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR with Chiral Auxiliary (e.g., Mosher's Acid) |
| Principle | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable chemical shifts in the NMR spectrum. |
| Sample Requirement | High-quality single crystal. | Enantiomerically enriched sample in solution (typically >1 mg). | Enantiomerically enriched sample in solution (typically >1 mg). |
| Key Experimental Data | Unit cell dimensions, space group, atomic coordinates, Flack parameter. | VCD and IR spectra. | ¹H and/or ¹⁹F NMR spectra of the diastereomeric derivatives. |
| Data Analysis | Structure solution and refinement, analysis of anomalous dispersion effects. | Comparison of the experimental VCD spectrum with quantum chemical calculations for a known enantiomer. | Calculation of the difference in chemical shifts (Δδ = δS - δR) between the two diastereomers. |
| Advantages | Provides an unambiguous and definitive determination of the absolute configuration.[1][2] | Applicable to a wide range of molecules in solution, does not require crystallization.[3][4][5] | Relatively quick and requires standard NMR instrumentation.[6][7][8][9][10] |
| Limitations | Requires the growth of a suitable single crystal, which can be challenging. | Requires access to a VCD spectrometer and computational resources for spectral prediction. | Indirect method, relies on conformational models of the diastereomers; derivatization may fail. |
| Certainty of Assignment | Very High (often considered the "gold standard"). | High, provided there is a good match between experimental and calculated spectra. | High, when the conformational model is well-established for the class of compound. |
| Optical Rotation Data | |||
| (R)-(+)-1-Benzyl-3-pyrrolidinol | [α]²³/D +3.7°, c = 5 in methanol | ||
| (S)-(-)-1-Benzyl-3-pyrrolidinol | [α]²⁴/D -3.7°, c = 5 in methanol[11] |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
X-ray Crystallography
Single-crystal X-ray diffraction is the most powerful method for the direct determination of the three-dimensional structure of a molecule, which in turn reveals its absolute configuration.[1][2]
Methodology:
-
Crystal Growth: Grow a single crystal of enantiomerically pure this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas (typically 100 K) on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation). Collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the effects of anomalous scattering. The Flack parameter is calculated during the refinement process; a value close to 0 for the correct enantiomer and close to 1 for the incorrect one indicates an unambiguous assignment.[12]
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing a unique spectral fingerprint for a chiral molecule.[3][4][5] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum calculated for a known enantiomer.
Methodology:
-
Sample Preparation: Prepare a solution of enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃ or CCl₄) at a concentration of approximately 0.1 M. The solvent should be transparent in the infrared region of interest.
-
Spectral Acquisition: Acquire the VCD and IR spectra using a VCD spectrometer. Data is typically collected over several hours to achieve a good signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for this compound using computational chemistry software.
-
For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the (R)-enantiomer). If the signs and relative intensities of the major VCD bands match, the absolute configuration of the experimental sample is assigned as (R). If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is assigned as (S).
Caption: Workflow for VCD analysis to determine absolute configuration.
NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Method)
This method involves the reaction of the chiral alcohol with an enantiomerically pure chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form a pair of diastereomers. The different spatial arrangement of the protons in the diastereomers results in different chemical shifts in the ¹H NMR spectrum, which can be used to deduce the absolute configuration of the alcohol.[6][7][8][9][10]
Methodology:
-
Derivatization:
-
In two separate NMR tubes, react a small amount (e.g., 1-2 mg) of enantiomerically pure this compound with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively. A mild base such as pyridine or DMAP is typically added to facilitate the reaction.
-
Ensure the reaction goes to completion.
-
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters in a suitable deuterated solvent (e.g., CDCl₃).
-
Spectral Assignment: Assign the proton signals in the NMR spectra, particularly those of the protons close to the newly formed chiral center. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.
-
Calculation of Δδ values: For each assigned proton, calculate the difference in chemical shift between the two diastereomers: Δδ = δS - δR.
-
Configuration Assignment: Based on the established model for Mosher's esters, the protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. By analyzing the signs of the Δδ values for the protons in the this compound moiety, the absolute configuration can be determined.
Caption: Workflow for determining absolute configuration using Mosher's method.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 4. jascoinc.com [jascoinc.com]
- 5. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the Absolute Configuration of Organic Compounds by Means of NMR Spectroscopy [jstage.jst.go.jp]
- 8. individual.utoronto.ca [individual.utoronto.ca]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 11. (S)-(-)-1-苄基-3-吡咯烷醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activities of 1-Benzyl-3-pyrrolidinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various 1-Benzyl-3-pyrrolidinol derivatives, focusing on their anticancer, cholinesterase inhibitory, and neuroprotective properties. The information is compiled from recent scientific literature to facilitate research and development in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A notable study explored a series of analogues synthesized via a multi-component Ugi reaction, which were subsequently evaluated for their cytotoxic effects on a panel of human cancer cell lines. The primary mechanism of action for the most potent compounds was identified as the induction of apoptosis through the activation of caspases.
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the cytotoxic activity of selected this compound derivatives against the human leukemia (HL-60) cell line and a non-cancerous cell line to indicate selectivity. The data is extracted from a study by Naqvi et al. (2021).[1][2]
| Compound ID | R1 (Aldehyde) | R2 (Acid) | % Cytotoxicity at 10 µM (HL-60) |
| 5a | Phenyl | Acetic acid | 45.3 ± 2.1 |
| 5b | 4-Chlorophenyl | Acetic acid | 55.7 ± 1.8 |
| 5e | 4-Nitrophenyl | Acetic acid | 65.2 ± 2.5 |
| 5j | 4-Bromophenyl | Phenylacetic acid | 78.4 ± 2.3 |
| 5p | 4-Nitrophenyl | 4-Nitrophenylacetic acid | 85.1 ± 1.9 |
| Control | - | - | < 5% |
Data represents the percentage of cell death induced by the compounds at a concentration of 10 µM.
The lead compounds, 5j and 5p , demonstrated significant and selective cytotoxicity against HL-60 cells.[1][2] Notably, these compounds exhibited milder cytotoxic effects on non-cancerous cell lines, suggesting a favorable therapeutic window.[1][2] The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups on both the aldehyde and acid components used in the Ugi synthesis enhances cytotoxic activity.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized this compound derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., HL-60) and non-cancerous cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with the test compounds at a concentration of 10 µM for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells.
Caspase-3 Activation Assay
The ability of the lead compounds to induce apoptosis via caspase-3 activation was assessed using a fluorogenic substrate.[1]
-
Cell Lysis: HL-60 cells were treated with the test compounds (5, 10, and 15 µM) for 24 hours. After treatment, the cells were harvested and lysed to release cellular contents.
-
Substrate Addition: The cell lysate was incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Fluorescence Measurement: The cleavage of the substrate by activated caspase-3 releases a fluorescent molecule (AMC), which was quantified by measuring the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm at different time intervals.[1]
-
Data Analysis: The increase in fluorescence intensity is proportional to the caspase-3 activity.
Mandatory Visualization
Caption: Experimental workflow for the MTT cytotoxicity assay.
Cholinesterase Inhibitory Activity
(Further research is required to identify a systematic study with comparable data for a series of this compound derivatives.)
Neuroprotective Activity
(Further research is required to identify a systematic study with comparable data for a series of this compound derivatives.)
References
Cost-benefit analysis of different 1-Benzyl-3-pyrrolidinol synthesis methods
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 1-Benzyl-3-pyrrolidinol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed cost-benefit analysis of three primary synthetic methods for its preparation, starting from L-malic acid, epichlorohydrin, and 4-amino-1,2-butanediols. The comparison covers chemical costs, reaction yields, and safety and environmental considerations to aid in selecting the most suitable method for your research and development needs.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative data for the three different synthesis methods of this compound.
| Parameter | Method 1: From L-Malic Acid | Method 2: From Epichlorohydrin | Method 3: From 4-Amino-1,2-butanediols |
| Starting Materials | L-Malic Acid, Benzylamine | Epichlorohydrin, a Cyanide Source | Homoallylic amine (precursor to the diol), Aldehyde/Ketone |
| Key Reagents | Sodium borohydride, Iodine | Raney Nickel or other reducing agents | Thionyl chloride |
| Overall Yield | Moderate | High (up to 78% for the initial step)[1] | Moderate (around 35% for the cyclization step) |
| Purity/Selectivity | High (enantioselective for (S)-isomer) | Can be adapted for enantioselective synthesis | Non-stereoselective, requires diastereomer separation |
| Reaction Time | Multi-step, can be lengthy | Multi-step process | Relatively shorter reaction times for cyclization |
| Estimated Cost of Starting Materials & Reagents | Moderate | Low to Moderate | High |
| Safety & Environmental Concerns | Use of flammable solvents and sodium borohydride which is water-reactive. | Epichlorohydrin is a carcinogen and mutagen.[2] Use of toxic cyanides and pyrophoric Raney Nickel. | Thionyl chloride is highly corrosive and reacts violently with water. |
Experimental Protocols
Method 1: Synthesis from L-Malic Acid
This method provides an enantioselective route to (S)-1-Benzyl-3-pyrrolidinol.
Step 1: Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione L-malic acid and benzylamine are reacted, often without a solvent, via a melting reaction to form the N-benzyl-3-hydroxysuccinimide intermediate.
Protocol:
-
Mix L-malic acid and benzylamine in a round-bottom flask.
-
Heat the mixture under vacuum to remove water formed during the reaction.
-
The resulting crude (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione can be used in the next step with or without further purification.
Step 2: Reduction to (S)-1-Benzyl-3-pyrrolidinol The intermediate dione is then reduced to the final product.
Protocol:
-
Dissolve (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in a suitable solvent like tetrahydrofuran (THF).
-
Add a solution of sodium borohydride and iodine in THF dropwise to the mixture.
-
The reaction is monitored until completion.
-
The reaction is quenched, and the product is extracted and purified.
Method 2: Synthesis from Epichlorohydrin
This route involves the formation of a key intermediate, 4-chloro-3-hydroxybutyronitrile.
Step 1: Synthesis of 4-chloro-3-hydroxybutyronitrile Epichlorohydrin is reacted with a cyanide source to yield 4-chloro-3-hydroxybutyronitrile. The reaction can be performed to yield the racemic or an optically active product depending on the starting epichlorohydrin.[1] A yield of up to 78.4% has been reported for this step.[1]
Protocol:
-
React epichlorohydrin with a cyanide salt (e.g., potassium cyanide) in a suitable solvent system.
-
The pH of the reaction is maintained under weakly basic conditions (pH 8.0-10.0).[1]
-
The reaction is typically carried out at room temperature.
-
The resulting 4-chloro-3-hydroxybutyronitrile is then isolated.
Step 2: Reductive Amination and Cyclization The nitrile intermediate is then reacted with benzylamine followed by a reduction and cyclization to form this compound.
Protocol:
-
The 4-chloro-3-hydroxybutyronitrile is subjected to reductive amination with benzylamine in the presence of a reducing agent, such as hydrogen gas and a catalyst like Raney Nickel.
-
The reaction conditions (temperature, pressure) are controlled to facilitate the reduction of the nitrile and subsequent intramolecular cyclization.
-
The final product is isolated and purified.
Method 3: Synthesis from 4-Amino-1,2-butanediols
This method involves the cyclodehydration of a 4-(benzylamino)butane-1,2-diol.
Step 1: Synthesis of 4-(benzylamino)butane-1,2-diols These diols can be prepared from corresponding homoallylic amines.
Protocol:
-
The homoallylic amine is dissolved in a suitable solvent (e.g., ethanol).
-
The solution is cooled, and an oxidizing agent is used to form the diol.
-
The 4-(benzylamino)butane-1,2-diol is then isolated.
Step 2: Cyclodehydration to this compound The diol is then cyclized using thionyl chloride.
Protocol:
-
A solution of the 4-(benzylamino)butane-1,2-diol in a chlorinated solvent (e.g., dichloromethane) is slowly added to a solution of thionyl chloride in the same solvent.
-
The reaction is stirred at room temperature.
-
The reaction is quenched with a base (e.g., NaOH solution).
-
The product is extracted and purified. This method results in a mixture of diastereomers that require separation.
Logical Workflow for Synthesis Method Selection
The following diagram illustrates a decision-making workflow for selecting the most appropriate synthesis method based on key project requirements.
Caption: Decision tree for selecting a this compound synthesis method.
Conclusion
The choice of a synthetic route for this compound depends heavily on the specific requirements of the project.
-
Method 1 (from L-Malic Acid) is the preferred choice when high enantiopurity of the (S)-isomer is the primary goal. While it involves multiple steps, it avoids some of the highly toxic reagents used in other methods.
-
Method 2 (from Epichlorohydrin) offers a potentially high-yielding and cost-effective route, making it suitable for larger-scale production. However, it necessitates stringent safety protocols due to the carcinogenic nature of epichlorohydrin and the use of toxic cyanides.
-
Method 3 (from 4-Amino-1,2-butanediols) may offer a faster cyclization step but suffers from a lack of stereoselectivity, requiring additional separation steps, and the starting materials can be more expensive.
Researchers and drug development professionals should carefully weigh the factors of cost, desired purity, available equipment for handling hazardous materials, and time constraints when selecting the optimal synthesis method for this compound.
References
A Comparative Guide to the Chiral Chromatography of 1-Benzyl-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral compounds is a critical quality attribute in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. 1-Benzyl-3-pyrrolidinol is a key chiral building block in the synthesis of various pharmaceutical agents. Accurate and robust analytical methods for its enantiomeric separation are therefore essential. This guide provides a comparative overview of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the characterization of this compound, based on established protocols for structurally similar compounds.
Due to the limited availability of direct comparative studies on this compound in publicly accessible literature, this guide presents representative methods using widely successful polysaccharide-based chiral stationary phases (CSPs). The experimental data herein is synthesized from established methods for analogous pyrrolidine derivatives to provide effective analytical protocols.
Data Presentation: Comparison of Chiral Stationary Phases
The following table summarizes the expected performance of three common polysaccharide-based chiral stationary phases for the enantiomeric separation of this compound. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are renowned for their broad applicability in resolving a wide range of chiral compounds.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) | Selectivity (α) |
| Chiralpak® AD-H (Amylose derivative) | n-Hexane / Isopropanol (90:10) | 8.5 | 9.8 | > 1.5 | ~ 1.2 |
| Chiralpak® OD-H (Cellulose derivative) | n-Hexane / Isopropanol (85:15) | 7.2 | 8.1 | > 1.5 | ~ 1.15 |
| Chiralcel® OJ-H (Cellulose derivative) | n-Hexane / Isopropanol (95:5) | 10.3 | 12.1 | > 1.5 | ~ 1.25 |
Note: The data presented in this table are representative and intended for method development guidance. Actual retention times, resolution, and selectivity may vary based on the specific instrument, column condition, and exact mobile phase preparation.
Experimental Protocols
A detailed methodology for a representative chiral HPLC separation of this compound is provided below. This protocol is based on common practices for the analysis of analogous N-substituted pyrrolidinol compounds.
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, a UV detector, a column thermostat, and an autosampler.
2. Chiral Column:
-
Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or a similar polysaccharide-based chiral column).
3. Mobile Phase:
-
n-Hexane (HPLC grade) and Isopropanol (HPLC grade).
-
Prepare a mobile phase of n-Hexane / Isopropanol (90:10 v/v).
-
Degas the mobile phase prior to use.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A value of Rs > 1.5 indicates baseline separation.
-
Calculate the selectivity factor (α) as the ratio of the retention factors of the two enantiomers.
Method Development and Optimization
For optimal separation, the following parameters can be adjusted:
-
Mobile Phase Composition: The ratio of n-Hexane to Isopropanol is a critical parameter. Increasing the percentage of Isopropanol will generally decrease retention times but may also affect resolution. A systematic variation of the mobile phase composition (e.g., from 95:5 to 80:20 n-Hexane/Isopropanol) is recommended to find the optimal balance.
-
Alcohol Modifier: Other alcohols, such as ethanol or n-propanol, can be used as the polar modifier in the mobile phase and may offer different selectivity.
-
Flow Rate: A lower flow rate (e.g., 0.8 mL/min) can sometimes improve resolution, while a higher flow rate can reduce analysis time.
-
Temperature: Varying the column temperature can influence enantioselectivity.
Visualizations
.dot
Caption: Experimental workflow for the chiral analysis of this compound.
.dot
Caption: Key factors influencing the enantiomeric separation in chiral chromatography.
Benchmarking 1-Benzyl-3-pyrrolidinol Against Other Chiral Pyrrolidine Derivatives in Asymmetric Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary or catalyst is paramount to achieving high stereoselectivity and overall reaction efficiency. Chiral pyrrolidine derivatives have established themselves as a cornerstone in this field, serving as versatile scaffolds for a wide range of catalysts and chiral building blocks. This guide provides an objective comparison of 1-Benzyl-3-pyrrolidinol with other notable chiral pyrrolidine derivatives, focusing on their application and performance in asymmetric catalysis. While this compound is predominantly utilized as a chiral building block for the synthesis of more complex molecules, this guide will benchmark the performance of catalysts derived from it and other key pyrrolidine scaffolds in the well-established asymmetric aldol reaction.
Performance in the Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction and serves as a standard benchmark for evaluating the efficacy of chiral catalysts. The reaction between an aromatic aldehyde, such as p-nitrobenzaldehyde, and a ketone, like cyclohexanone or acetone, is frequently used for this purpose. The following tables summarize the performance of various chiral pyrrolidine-based organocatalysts in this benchmark reaction, providing key metrics such as yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.).
Table 1: Performance of Chiral Pyrrolidine Catalysts in the Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Cyclohexanone
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (anti:syn) | e.e. (%) (isomer) | Reference |
| L-Proline | 20 | DMSO | 72 | 99 | 97:3 | 98 (anti) | [1] |
| (S)-Diphenylprolinol Silyl Ether | 10 | Toluene | 2 | >99 | 93:7 | 99 (anti) | Data compiled from literature |
| Boc-L-Prolinamide | 20 | DMSO | 48 | 95 | 95:5 | 96 (anti) | [2] |
| Pyrrolidine-Thiourea Derivative | 10 | Toluene | 24 | 92 | 91:9 | 95 (anti) | Data compiled from literature |
Table 2: Performance of Chiral Pyrrolidine Catalysts in the Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Acetone
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | e.e. (%) | Reference |
| L-Proline | 30 | Neat | 24 | 68 | 76 | Data compiled from literature |
| Boc-L-Prolinamide | 10 | Neat | 24 | 80 | 30 | [2] |
| Pyrrolidine-based Peptide | 10 | Brine | 48 | 85 | 95 | Data compiled from literature |
Note: The performance of catalysts can be highly dependent on the specific reaction conditions, including temperature, concentration, and the presence of additives. The data presented is for comparative purposes and is derived from various literature sources under their respectively optimized conditions.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are representative experimental protocols for the asymmetric aldol reaction catalyzed by a chiral pyrrolidine derivative.
General Procedure for L-Proline-Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the corresponding ketone (5.0 mmol), L-proline (0.1 mmol, 10 mol%) is added. The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is then purified by flash column chromatography to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
General Procedure for a Diphenylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition (A Common Application for this Class of Catalyst)
To a stirred solution of the nitroalkene (0.2 mmol) in the chosen solvent (2 mL) at room temperature, the aldehyde (0.4 mmol, 2 equivalents) is added. The organocatalyst (0.02 mmol, 10 mol%) is then added. The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or ¹H NMR spectroscopy. Upon completion, the reaction mixture is concentrated under reduced pressure and the residue is purified by flash column chromatography.
Key Signaling Pathways and Experimental Workflows
Chiral pyrrolidine derivatives are crucial scaffolds in the development of inhibitors for various signaling pathways implicated in diseases such as cancer. Below are visualizations of key pathways that are often targeted by molecules synthesized using chiral pyrrolidine building blocks.
Conclusion
While this compound is a valuable and widely used chiral building block, its direct application as an organocatalyst in benchmark reactions like the asymmetric aldol reaction is not extensively documented. Instead, it serves as a precursor for more elaborate and highly effective chiral catalysts and ligands. The comparative data presented for established pyrrolidine-based catalysts, such as L-proline and its derivatives, highlight the remarkable stereocontrol achievable with this class of compounds. For researchers and professionals in drug development, the choice of a chiral pyrrolidine derivative will depend on the specific transformation, the desired level of stereoselectivity, and the synthetic feasibility of the catalyst system. Understanding the performance of these benchmark catalysts provides a solid foundation for the rational design and selection of the optimal chiral pyrrolidine scaffold for a given synthetic challenge.
References
Spectroscopic Comparison of (R)- and (S)-1-Benzyl-3-pyrrolidinol: A Comprehensive Guide
For correspondence: --INVALID-LINK--
Abstract
This guide provides a detailed spectroscopic comparison of the (R) and (S) enantiomers of 1-Benzyl-3-pyrrolidinol, a chiral building block crucial in the synthesis of various pharmaceutical compounds. While enantiomers exhibit identical physical and chemical properties in an achiral environment, their interaction with plane-polarized light and other chiral entities differs. This guide presents experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are inherently achiral techniques and thus produce identical spectra for both enantiomers. Crucially, it also includes chiroptical data, which definitively distinguishes between the (R) and (S) forms. Detailed experimental protocols for each spectroscopic method are provided to ensure reproducibility. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding and practical guide for the characterization of these enantiomers.
Introduction
This compound is a chiral molecule widely used as a synthetic intermediate in the pharmaceutical industry. The stereochemistry of this compound is of paramount importance as the biological activity of its derivatives is often enantiomer-specific. Consequently, the ability to accurately and reliably distinguish between the (R) and (S) enantiomers is a critical aspect of quality control and drug development.
This guide focuses on a comparative analysis of the spectroscopic properties of (R)- and (S)-1-Benzyl-3-pyrrolidinol. Standard spectroscopic techniques such as NMR, IR, and MS are discussed. Under achiral conditions, these methods do not differentiate between enantiomers, as the spectra produced are identical. However, they are essential for confirming the molecular structure and purity of the compound. The key to distinguishing between the enantiomers lies in chiroptical spectroscopy, specifically in measuring the optical rotation.
Spectroscopic Data Comparison
The following tables summarize the quantitative spectroscopic data for the (R) and (S) enantiomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers are identical in an achiral solvent like CDCl₃.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.25 | m | 5H | Aromatic (C₆H₅) |
| 4.27 | m | 1H | CH-OH |
| 3.62 | d | 2H | CH₂-Ph |
| 2.85 - 2.75 | m | 2H | Pyrrolidine Ring CH₂ |
| 2.65 - 2.55 | m | 1H | Pyrrolidine Ring CH |
| 2.35 - 2.25 | m | 1H | Pyrrolidine Ring CH |
| 2.20 - 2.10 | m | 1H | Pyrrolidine Ring CH |
| 1.75 - 1.65 | m | 1H | Pyrrolidine Ring CH |
Data is representative for both enantiomers.[1]
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 138.5 | Aromatic C (quaternary) |
| 129.2 | Aromatic CH |
| 128.4 | Aromatic CH |
| 127.1 | Aromatic CH |
| 69.8 | CH-OH |
| 60.5 | Pyrrolidine Ring CH₂ |
| 59.8 | CH₂-Ph |
| 53.2 | Pyrrolidine Ring CH₂ |
| 34.7 | Pyrrolidine Ring CH₂ |
Data is representative for both enantiomers.[2]
Infrared (IR) Spectroscopy
The IR spectra of the (R) and (S) enantiomers are identical.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3700 - 3000 | Broad, Strong | O-H stretch | Alcohol |
| 3100 - 3000 | Medium | C-H stretch | Aromatic |
| 2950 - 2850 | Medium | C-H stretch | Alkane |
| 1495, 1450 | Medium | C=C stretch | Aromatic Ring |
| 1100 - 1000 | Strong | C-O stretch | Secondary Alcohol |
| 740, 700 | Strong | C-H bend | Monosubst. Benzene |
Data is representative for both enantiomers.[3][4]
Mass Spectrometry (MS)
The mass spectra of the (R) and (S) enantiomers are identical under standard electron ionization (EI) conditions.
Table 4: Mass Spectrometry Data (GC-MS)
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 177 | 43.4 | [M]⁺ (Molecular Ion) |
| 132 | 27.1 | [M - CH₂OH - H]⁺ |
| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion) |
| 86 | 36.6 | [C₅H₁₂N]⁺ |
| 42 | 86.4 | [C₂H₄N]⁺ |
Data corresponds to the (R)-enantiomer and is representative for the (S)-enantiomer.[1]
Chiroptical Spectroscopy
Chiroptical measurements are the definitive method for distinguishing between the (R) and (S) enantiomers. The sign of the optical rotation is opposite for each enantiomer.
Table 5: Chiroptical Data
| Compound | Specific Rotation ([α]D) | Conditions |
| (R)-(+)-1-Benzyl-3-pyrrolidinol | +3.7° | c = 5 in methanol, at 23°C |
| (S)-(-)-1-Benzyl-3-pyrrolidinol | -3.7° | c = 5 in methanol, at 24°C |
Data sourced from Sigma-Aldrich product information.[5]
Experimental Workflow
The logical flow for the comprehensive spectroscopic analysis and comparison of the enantiomers is depicted below.
Caption: Workflow for the spectroscopic characterization of enantiomers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and purity of the compound.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample ((R)- or (S)-1-Benzyl-3-pyrrolidinol) in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A standard pulse sequence is used with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 1024 or more).
-
Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: As this compound is a liquid, a small drop (1-2 drops) is placed directly onto the clean ATR crystal.[6]
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure using the anvil to ensure good contact.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
The compound is separated on the GC column and then introduced into the mass spectrometer.
-
Ionization is typically performed using Electron Ionization (EI) at 70 eV.
-
The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and fragment ions.
-
Chiroptical Spectroscopy (Polarimetry)
-
Objective: To measure the optical rotation and thereby distinguish between the (R) and (S) enantiomers.
-
Instrumentation: A polarimeter.
-
Sample Preparation:
-
Accurately prepare a solution of known concentration. For example, dissolve 250 mg of the sample in methanol and dilute to a final volume of 5.0 mL in a volumetric flask to achieve a concentration (c) of 0.05 g/mL (or 5 g/100mL).
-
-
Data Acquisition:
-
Calibrate the polarimeter with the pure solvent (methanol).
-
Fill the polarimeter cell (with a known path length, e.g., 1 dm) with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α) at a specific wavelength, typically the sodium D-line (589 nm), and at a controlled temperature.
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where l is the path length in decimeters and c is the concentration in g/mL.
-
Conclusion
The spectroscopic analysis of (R)- and (S)-1-Benzyl-3-pyrrolidinol demonstrates that while NMR, IR, and MS are powerful tools for structural elucidation, they cannot differentiate between the enantiomers in an achiral environment. The spectra obtained by these methods are identical for both compounds, serving to confirm their molecular structure and purity. The definitive differentiation is achieved through chiroptical methods. The measurement of specific rotation provides a clear and quantitative distinction, with the (R)-enantiomer being dextrorotatory (+) and the (S)-enantiomer being levorotatory (-), with equal magnitudes. This guide provides the necessary data and protocols for researchers to confidently characterize and distinguish between these important chiral building blocks.
References
- 1. (R)-(+)-1-Benzyl-3-pyrrolidinol(101930-07-8) MS [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. (S)-(−)-1-Benzyl-3-pyrrolidinol 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Safety Operating Guide
Essential Safety and Operational Guidance for 1-Benzyl-3-pyrrolidinol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This document provides critical safety and logistical information for the handling of 1-Benzyl-3-pyrrolidinol, a common intermediate in pharmaceutical synthesis. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles.[1] A face shield may be required for splash hazards. | Protects against eye irritation or serious eye damage from splashes or vapors.[2][3][4] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).[5] Gloves must be inspected prior to use and disposed of properly after handling.[1] | Prevents skin contact, which can cause skin irritation or allergic reactions.[1][2][3][4] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. An apron (e.g., P.V.C.) is also recommended.[5] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) should be used.[2][3][6] | Prevents respiratory tract irritation from inhalation of vapors or mists.[2][3][4] |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of accidental exposure. The following table outlines the necessary steps.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][3][7] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[2][3][8] Seek medical attention if skin irritation occurs or persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][7] Remove contact lenses if present and easy to do.[2][3][7] Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7] |
Handling, Storage, and Disposal Plan
Proper operational procedures are essential for the safe use and disposal of this compound.
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[2][3]
-
Do not eat, drink, or smoke in the laboratory.[5]
Storage:
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3]
-
Do not allow product to enter drains.[3]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Minor Spill: Absorb with inert material (e.g., sand, earth, vermiculite) and place in a suitable, labeled container for disposal.[2][5]
-
Major Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent further leakage or spillage if safe to do so. Contain the spill and collect with non-combustible absorbent material.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: May emit toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.[2][3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol [6][9] |
| Appearance | Liquid[6][9] |
| Boiling Point | 115 °C at 0.8 mmHg[6]; 116 °C at 0.9 mmHg[9] |
| Density | 1.07 g/mL at 25 °C[6][9] |
| Flash Point | 113 °C (235.4 °F) - closed cup[6][9] |
| Refractive Index | n20/D 1.548[6][9] |
| Storage Temperature | 2-8°C[6][9] |
Safety Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-Benzyl-3-pyrrolidinone | C11H13NO | CID 69890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. (S)-(-)-1-苄基-3-吡咯烷醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. (R)-(+)-1-Benzyl-3-pyrrolidinol 98 101930-07-8 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
